5-Bromopentyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromopentyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJLQWUVZUKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166431 | |
| Record name | 5-Bromopentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15848-22-3 | |
| Record name | 5-Bromopentyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15848-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopentyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromopentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopentyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Bromopentyl Acetate: A Technical Guide for Researchers
CAS Number: 15848-22-3
This technical guide provides an in-depth overview of 5-Bromopentyl acetate (B1210297), a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. Its utility as a versatile building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), makes it a valuable component in the modern medicinal chemist's toolbox.
Chemical and Physical Properties
5-Bromopentyl acetate is a clear, colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 15848-22-3 | [1][2][3][4] |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [4] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Boiling Point | 109-110 °C at 15 mmHg | [3][4] |
| Density | 1.255 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.462 | [3][4] |
| Solubility | Slightly soluble in water. | [1] |
| Flash Point | >110 °C | |
| EINECS Number | 239-961-8 | [1][4] |
Synthesis of this compound
This compound can be synthesized from 5-bromo-1-pentanol and acetic anhydride (B1165640). A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-bromo-1-pentanol (33.4 g, 200 mmol)
-
Anhydrous sodium carbonate (25.4 g, 240 mmol)
-
N,N-dimethyl-4-aminopyridine (DMAP) (2.4 g, 20 mmol)
-
Toluene (B28343) (200 mL)
-
Acetic anhydride (22.5 g, 220 mmol)
-
Water
-
Dilute hydrochloric acid
Procedure:
-
To a reaction flask, add 5-bromo-1-pentanol, anhydrous sodium carbonate, N,N-dimethyl-4-aminopyridine, and toluene.
-
While stirring the mixture under ice cooling, add acetic anhydride dropwise.
-
After the dropwise addition is complete, continue to stir the mixture for 1 hour under ice cooling.
-
Wash the resulting reaction mixture successively with water (twice), then with dilute hydrochloric acid, and finally with water again.
-
Distill off the toluene under reduced pressure to obtain this compound.
This procedure is expected to yield a quantitative amount of the product.[1]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a key building block in organic synthesis, particularly for the introduction of a flexible five-carbon chain. One of its most significant applications in modern drug discovery is in the synthesis of PROTACs.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature and length of the linker are critical for the efficacy of the PROTAC.
This compound is a precursor to linkers of five carbons in length. The ester can be hydrolyzed to the corresponding alcohol, and the bromide can be displaced by a nucleophile to attach to one of the ligands. Alternatively, the corresponding 1,5-dibromopentane (B145557) can be used to directly alkylate a ligand, installing the same C5 linker.
Experimental Protocol: Synthesis of a PROTAC Linker Precursor
The following protocol describes the alkylation of pomalidomide (B1683931), a common E3 ligase ligand, with 1,5-dibromopentane to form an intermediate that can be further elaborated into a PROTAC. This illustrates the role of the C5 chain that can also be derived from this compound.
Materials:
-
Pomalidomide (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
1,5-dibromopentane (3.0 eq)
-
Dimethylformamide (DMF)
-
Sodium azide (B81097) (3.0 eq)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part 1: Alkylation of Pomalidomide
-
To a solution of pomalidomide in DMF, add potassium carbonate and 1,5-dibromopentane.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3 times).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(5-bromopentyl)-pomalidomide.
Part 2: Azidation
-
To a solution of the crude N-(5-bromopentyl)-pomalidomide in DMF, add sodium azide.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3 times).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide-functionalized pomalidomide linker.
This azide-functionalized linker can then be coupled to an alkyne-functionalized ligand for the protein of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form the final PROTAC.
Caption: General workflow for the synthesis of a PROTAC using a C5 linker.
Safety Information
This compound should be handled with care in a laboratory setting. It may cause skin and eye irritation and may be harmful if swallowed. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
References
A Technical Overview of 5-Bromopentyl Acetate: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a concise summary of the core molecular properties of 5-Bromopentyl acetate (B1210297), a chemical compound relevant in various organic synthesis applications. The information is presented to be easily accessible for professionals in the fields of chemistry and drug development.
Molecular Data Summary
The fundamental molecular characteristics of 5-Bromopentyl acetate are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₇H₁₃BrO₂[1][2][3][4] |
| Molecular Weight | 209.08 g/mol [1][2][3] |
| Linear Formula | CH₃CO₂(CH₂)₅Br |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry or elemental analysis, are foundational techniques in analytical chemistry and are not detailed here. The provided data is based on computed and verified sources.
Structural Representation
The logical arrangement of the functional groups within the this compound molecule is depicted in the following diagram. This visualization illustrates the connectivity between the acetyl group, the pentyl linker, and the terminal bromine atom.
Caption: Logical structure of this compound.
References
An In-depth Technical Guide to 5-Bromopentyl Acetate
This guide provides a comprehensive overview of 5-Bromopentyl acetate (B1210297), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical structure, properties, synthesis, and key applications, presenting data in a clear and accessible format.
Chemical Identity and Structure
5-Bromopentyl acetate is an organic compound classified as a bromoalkyl ester. Its systematic IUPAC name is this compound.[1][2] It is also known by several synonyms, including 1-Acetoxy-5-bromopentane and 5-Bromoamyl acetate.[1][2] The presence of both a bromine atom and an acetate ester functional group makes it a useful bifunctional building block in the synthesis of more complex molecules.[1]
Molecular Structure:
-
Linear Formula: CH₃CO₂(CH₂)₅Br
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid.[1][3] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 209.08 g/mol | [4] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Density | 1.255 g/mL at 25 °C | |
| Boiling Point | 109-110 °C at 15 mmHg | |
| 224.1 °C at 760 mmHg | [1] | |
| Flash Point | 111.3 °C | [1] |
| Refractive Index | n20/D 1.462 | |
| Solubility in Water | Slightly soluble | [1][3] |
| Vapor Pressure | 0.0929 mmHg at 25 °C | [1][3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the acetylation of 5-bromo-1-pentanol using acetic anhydride (B1165640).
Experimental Protocol:
The following protocol describes a laboratory-scale synthesis of this compound:
-
Reaction Setup: To a reaction flask, add 33.4 g (200 mmol) of 5-bromo-1-pentanol, 25.4 g (240 mmol) of anhydrous sodium carbonate, 2.4 g (20 mmol) of N,N-dimethyl-4-aminopyridine (DMAP), and 200 mL of toluene (B28343).[5]
-
Addition of Reagent: While stirring the mixture under ice cooling, add 22.5 g (220 mmol) of acetic anhydride dropwise.[5]
-
Reaction: After the dropwise addition is complete, continue to stir the mixture for 1 hour under ice cooling.[5]
-
Workup: The resulting reaction mixture is washed successively with water (twice), dilute hydrochloric acid, and then with water again.[5]
-
Isolation: The toluene is distilled off under reduced pressure to yield 41.8 g of this compound, resulting in a quantitative yield.[5]
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromopentyl acetate (B1210297). The document details the chemical shifts, multiplicities, and coupling constants, offering a crucial resource for the structural elucidation and quality control of this compound in research and development settings.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The NMR spectra of 5-bromopentyl acetate (CH₃CO₂(CH₂)₅Br) were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by five distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the acetate group and the bromine atom significantly influence the chemical shifts of the adjacent methylene (B1212753) protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (-CH₂OAc) | ~4.05 | Triplet | 2H | Not explicitly found |
| H-5 (-CH₂Br) | ~3.41 | Triplet | 2H | Not explicitly found |
| -COCH₃ | ~2.05 | Singlet | 3H | N/A |
| H-2, H-3, H-4 (-CH₂-) | 1.4 - 1.9 | Multiplet | 6H | Not explicitly found |
Note: Specific coupling constants for the multiplets were not explicitly found in the searched literature. Typical vicinal coupling constants for acyclic alkanes range from 6 to 8 Hz.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound displays seven unique signals, corresponding to each carbon atom in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~171.0 |
| -CH₂OAc (C-1) | ~64.0 |
| -CH₂Br (C-5) | ~33.5 |
| -CH₂- (C-4) | ~32.0 |
| -CH₂- (C-2) | ~28.0 |
| -CH₂- (C-3) | ~24.5 |
| -COCH₃ | ~21.0 |
Note: The presented ¹³C NMR chemical shifts are approximate values based on typical ranges for similar functional groups and may vary slightly depending on experimental conditions.
Experimental Protocols
The following sections describe the general methodologies for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
A sample of this compound (approximately 5-10 mg) is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal chemical shift reference (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.
¹H NMR Data Acquisition
The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz NMR spectrometer at room temperature. Standard acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically accumulated to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Acquisition Time: The acquisition time is generally set between 3 and 4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is commonly used.
¹³C NMR Data Acquisition
The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 0 to 220 ppm is used to cover the entire range of expected carbon chemical shifts.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using specialized software. The processing steps include Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the numbering of the carbon and proton positions corresponding to the NMR data presented in the tables.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Workflow for NMR Analysis
The logical flow from sample preparation to final spectral analysis is a critical component of obtaining reliable NMR data.
Caption: Experimental workflow for ¹H and ¹³C NMR analysis of this compound.
Spectroscopic Analysis of 5-Bromopentyl Acetate: An In-depth Technical Guide
This guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 5-bromopentyl acetate (B1210297). It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a visual representation of the analytical workflow.
Data Presentation
The following tables summarize the key quantitative data obtained from IR and mass spectrometry analysis of 5-bromopentyl acetate.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound reveals characteristic absorption peaks corresponding to its functional groups. The data presented is a compilation of typical values for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| ~2950 - 2850 | C-H (Alkyl) | Stretch | Medium to Strong |
| ~1740 | C=O (Ester) | Stretch | Strong |
| ~1470 | C-H (Alkyl) | Bend (Scissoring) | Medium |
| ~1380 | C-H (Alkyl) | Bend (Rocking) | Medium |
| ~1240 | C-O (Ester) | Stretch | Strong |
| ~650 - 550 | C-Br | Stretch | Medium to Strong |
Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations that are unique to the molecule.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. Due to the presence of bromine, isotopic peaks for bromine-containing fragments are observed in an approximate 1:1 ratio for ⁷⁹Br and ⁸¹Br. The most abundant fragments are listed below.[1]
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |
| 208/210 | [CH₃CO₂(CH₂)₅Br]⁺ | C₇H₁₃BrO₂ | Molecular Ion (M⁺) |
| 149/151 | [ (CH₂)₅Br]⁺ | C₅H₁₀Br | Loss of CH₃COO radical |
| 129 | [CH₃CO₂(CH₂)₅]⁺ | C₇H₁₃O₂ | Loss of Br radical |
| 69 | [C₅H₉]⁺ | C₅H₉ | Loss of Br and CH₃COOH |
| 43 | [CH₃CO]⁺ | C₂H₃O | Base peak, acylium ion |
| 41 | [C₃H₅]⁺ | C₃H₅ | Allyl cation |
Experimental Protocols
Detailed methodologies for acquiring the IR and mass spectra of this compound are provided below.
Infrared (IR) Spectroscopy Protocol (Neat Liquid)
This protocol is suitable for obtaining the IR spectrum of a pure liquid sample like this compound using the thin-film method.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Acetone (B3395972) (for cleaning)
-
Kimwipes
-
Desiccator for plate storage
Procedure:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with acetone and then allow them to dry completely.[2] The plates should be transparent or only slightly foggy.[2]
-
Sample Application: Place one to two drops of liquid this compound onto the center of one salt plate using a Pasteur pipette.[2][3]
-
Creating the Film: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[2][4]
-
Mounting the Sample: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[2][3]
-
Background Scan: With the sample compartment empty, perform a background scan to record the spectrum of the ambient atmosphere (mostly CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the sample holder with the prepared plates into the spectrometer's sample beam path and acquire the IR spectrum.[3]
-
Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with acetone, and return them to the desiccator for storage.[2][4]
Mass Spectrometry (MS) Protocol (Electron Ionization)
This protocol outlines the general procedure for analyzing a volatile liquid sample such as this compound using a mass spectrometer with an Electron Ionization (EI) source.[5]
Materials:
-
Mass Spectrometer with an EI source and mass analyzer (e.g., quadrupole, time-of-flight)
-
Sample introduction system (e.g., direct infusion, GC inlet)
-
Vacuum system
-
Data acquisition and processing software
Procedure:
-
Sample Introduction: Introduce a small amount of the liquid this compound into the mass spectrometer. For a volatile liquid, this can be done by direct injection into a heated inlet or via the effluent from a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment (typically 10⁻⁵ to 10⁻⁸ torr).[5]
-
Ionization: The gaseous molecules pass into the ion source, where they are bombarded by a high-energy beam of electrons (typically 70 eV).[5] This process, known as Electron Impact (EI) ionization, removes an electron from the molecule to form a positively charged molecular ion (M⁺).[6]
-
Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, positively charged fragment ions and neutral radicals.[6] The fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated by an electric field and directed into the mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio using a magnetic or electric field.[5] Lighter ions are deflected more than heavier ones.[5]
-
Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions at each m/z value.
-
Spectrum Generation: The data system records these signals and generates a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.
Caption: Workflow for IR and MS analysis of this compound.
References
A Technical Guide to the Physical Properties of 5-Bromopentyl Acetate
This guide provides a detailed overview of the key physical properties of 5-Bromopentyl acetate (B1210297), a compound relevant to researchers, scientists, and professionals in drug development. This document outlines its boiling point and density, supported by experimental methodologies and a visual representation of its synthesis workflow.
Core Physical Properties
5-Bromopentyl acetate is a clear, colorless to light yellow liquid.[1][2] Its primary physical characteristics are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 109-110 °C | at 15 mmHg[1][2][3][4][5] |
| 113 °C | at 17 mmHg[6] | |
| Density | 1.255 g/mL | at 25 °C[1][2][7] |
| 1.31 g/mL | Not specified |
Experimental Protocols
Precise determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. A common method for determining the boiling point of a small sample of liquid involves the use of a Thiele tube or a MelTemp apparatus with a capillary tube.
General Procedure:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The apparatus is heated slowly and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8]
Density Determination
Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.
General Procedure (using a pycnometer):
-
The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.
-
The pycnometer is filled with the liquid (this compound), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The mass of the pycnometer filled with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement is typically performed at a constant temperature, as density is temperature-dependent.
Synthesis Workflow
This compound can be synthesized from 5-bromo-1-pentanol and acetic anhydride. The following diagram illustrates the experimental workflow for this synthesis.[9]
Caption: Synthesis of this compound Workflow.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 15848-22-3 [chemicalbook.com]
- 5. This compound CAS 15848-22-3 for Organic Synthesis - this compound and 1-Acetoxy-5-Bromopentane [megawidechem.en.made-in-china.com]
- 6. This compound - Starshinechemical [starshinechemical.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. scribd.com [scribd.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility of 5-Bromopentyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromopentyl acetate (B1210297) in various organic solvents. The information herein is intended to support research, development, and formulation activities where 5-Bromopentyl acetate is utilized as a reagent, intermediate, or building block.
Introduction to this compound
This compound is a bifunctional organic compound containing both an ester and a haloalkane functional group. Its chemical structure (CH₃CO₂(CH₂)₅Br) imparts a moderate polarity, influencing its solubility in different media. Understanding its solubility profile is critical for its effective use in organic synthesis, purification processes, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 225-227 °C |
| Density | 1.25 g/cm³ |
| Refractive Index | 1.46 |
Solubility Profile
The following table summarizes the predicted solubility of this compound in common organic solvents, categorized by polarity.
| Solvent | Polarity Index | Predicted Solubility |
| Non-Polar Solvents | ||
| Hexane | 0.1 | Soluble |
| Toluene | 2.4 | Very Soluble |
| Diethyl Ether | 2.8 | Very Soluble |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | 3.1 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble |
| Ethyl Acetate | 4.4 | Very Soluble |
| Acetone | 5.1 | Very Soluble |
| Acetonitrile (MeCN) | 5.8 | Soluble |
| Dimethylformamide (DMF) | 6.4 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |
| Polar Protic Solvents | ||
| Isopropanol | 3.9 | Soluble |
| Ethanol | 4.3 | Soluble |
| Methanol | 5.1 | Moderately Soluble |
| Water | 10.2 | Sparingly Soluble |
Disclaimer: The predicted solubility is based on chemical principles and should be confirmed experimentally for specific applications.
Experimental Protocol for Solubility Determination
The following section details a standard experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of excess solid/liquid phase of the solute should be visible.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a micropipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-particles.
-
-
Solvent Evaporation and Gravimetric Analysis:
-
Transfer the filtered sample into a pre-weighed, clean, and dry vial.
-
Record the exact mass of the empty vial.
-
Evaporate the solvent completely under reduced pressure or in a vacuum oven at a controlled temperature.
-
Once the solvent is fully evaporated, re-weigh the vial containing the non-volatile solute (this compound).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the mass of the vial with the residue.
-
The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent sample withdrawn.
Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of sample withdrawn (L)
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.
Caption: Experimental workflow for determining solubility.
Caption: Factors influencing the solubility of this compound.
5-Bromopentyl Acetate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information, handling protocols, and emergency procedures for 5-Bromopentyl acetate (B1210297) (CAS No. 15848-22-3). The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, and experimental safety protocols to ensure a safe laboratory environment.
Chemical and Physical Properties
5-Bromopentyl acetate, also known as 1-acetoxy-5-bromopentane, is a clear, colorless to light yellow liquid.[1] It is slightly soluble in water.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C7H13BrO2 | [3] |
| Molecular Weight | 209.08 g/mol | [2][4] |
| Appearance | Clear liquid | [5] |
| Odor | No information available | |
| Boiling Point | 109 - 110 °C @ 15 mmHg | [2][4] |
| Flash Point | 110 °C / 230 °F | |
| Density | 1.255 g/mL at 25 °C | [2][6][4] |
| Refractive Index | n20/D 1.462 | [2][4] |
| Solubility | Slightly soluble in water. | [1][2][3] |
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Primary Hazards: Irritant[7]
While comprehensive acute toxicity data is not available for this specific product, it is recommended to handle it with care, avoiding contact with skin, eyes, and inhalation of vapors.[6]
Safe Handling and Storage
Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical.[9]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommended Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be required for splash risks.[9][10][11] | Protects against splashes and vapors that can cause serious eye damage.[9] |
| Hand Protection | Appropriate protective gloves (e.g., Butyl rubber, Nitrile rubber).[9][11] Inspect gloves before use.[5] | Provides robust protection against skin contact.[9] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[9][11] | Minimizes skin contact and protects from potential splashes.[9] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary if working outside a fume hood or in case of a spill.[9][12] | Prevents inhalation of harmful vapors, especially when engineering controls are not sufficient.[9] |
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][11]
Storage
Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[1] Keep containers tightly closed.
Experimental Protocols: Standard Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[9]
-
Don all required PPE as specified in Table 3.[9]
-
Prepare all necessary equipment and reagents before handling the chemical.[9]
-
Have a spill kit readily available.[9]
Handling:
-
Conduct all transfers and manipulations of this compound within the fume hood.[9]
-
Use appropriate tools (e.g., pipettes, spatulas) to avoid direct contact.[9]
-
Avoid breathing mist, vapors, or spray.
-
Avoid contact with skin and eyes.
After Handling:
-
Wash hands and any exposed skin thoroughly after handling.[8][11]
-
Remove contaminated clothing and wash it before reuse.[8][11]
Caption: Safe Handling Workflow for this compound.
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately.
Table 4: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[13] |
| Skin Contact | Immediately wash the contaminated skin with soap and water.[13] Remove contaminated clothing and shoes. If skin irritation occurs, get medical attention.[8] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[13] |
| Ingestion | Clean mouth with water. Do not induce vomiting. Get medical attention. |
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Accidental Release Measures
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.
Environmental Precautions: Do not let the product enter drains.
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.
Caption: Spill Response Workflow for this compound.
Toxicological Information
No acute toxicity information is available for this product. It is known to cause skin and eye irritation and may cause respiratory irritation.[7][8] No information is available on carcinogenicity, sensitization, or reproductive effects.
Ecological Information
Do not flush into surface water or sanitary sewer systems. Do not allow the material to contaminate ground water. No information is available on persistence, degradability, bioaccumulation, or mobility in soil.
Disposal Considerations
Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
This technical guide is intended to provide comprehensive safety and handling information for this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are trained on the proper handling and emergency procedures for this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 15848-22-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 5-溴戊基乙酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C7H13BrO2 | CID 85140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. media.adeo.com [media.adeo.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound 96 15848-22-3 [sigmaaldrich.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Stability and Storage of 5-Bromopentyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromopentyl acetate (B1210297). Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document combines general principles of chemical stability for analogous compounds, such as alkyl halides and esters, with established guidelines for stability testing of chemical substances.
Chemical Profile and Intrinsic Stability
5-Bromopentyl acetate is a bifunctional molecule containing both an ester and a primary alkyl bromide. This structure dictates its reactivity and stability profile. The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, while the carbon-bromine bond can undergo nucleophilic substitution or elimination reactions. Under neutral, dry conditions and protected from light, the compound is generally stable.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers. Adherence to these conditions will minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature, with recommendations for cooler temperatures (<15°C) for extended storage.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Sealed in a dry environment.[2] | Prevents hydrolysis of the ester and reaction with the alkyl bromide. |
| Light | Store in a dark place.[1] | Protects against potential light-induced degradation. |
| Container | Tightly closed, suitable containers. | Prevents contamination and exposure to moisture. |
Potential Degradation Pathways
The primary degradation pathways for this compound are inferred from the reactivity of its functional groups. The two main routes of degradation are hydrolysis of the ester linkage and reactions involving the alkyl bromide.
Hydrolysis
The ester group can be hydrolyzed to form 5-bromopentan-1-ol (B46803) and acetic acid. This reaction can be catalyzed by both acids and bases.
Nucleophilic Substitution and Elimination
The carbon-bromine bond is susceptible to nucleophilic attack, which can lead to the displacement of the bromide ion. Common nucleophiles include water, hydroxides, and amines. Under basic conditions, elimination reactions (dehydrobromination) can also occur, leading to the formation of an alkene.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Incompatible Materials
To prevent accelerated degradation and potential hazardous reactions, this compound should not be stored with the following materials:
-
Acids and Bases: Catalyze the hydrolysis of the ester group.
-
Strong Oxidizing Agents: Can react with the alkyl bromide.
-
Reducing Agents: May also react with the compound.
Experimental Protocol for Stability Assessment
The following is a generalized experimental protocol for assessing the stability of this compound, based on the International Council for Harmonisation (ICH) Q1A guidelines for stability testing of new drug substances.[1][3][4][5]
Objective
To evaluate the stability of this compound under various environmental conditions over a defined period.
Materials
-
This compound (high purity)
-
Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)
-
Stability chambers with controlled temperature and humidity
-
Analytical instrumentation (e.g., GC-FID, GC-MS, HPLC-UV)
-
Reference standards for this compound and any potential degradation products
Experimental Workflow
Diagram of Stability Study Workflow
Caption: General workflow for a chemical stability study.
Procedure
-
Sample Preparation: Aliquot pure this compound into a sufficient number of inert containers for all planned time points and storage conditions.
-
Initial Analysis (Time Zero): Perform a complete analysis of the starting material to determine its initial purity and to identify any existing impurities.
-
Storage: Place the samples in stability chambers under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Withdraw samples for analysis at specified time intervals. For a one-year study, typical time points would be:
-
Long-term: 0, 3, 6, 9, 12 months
-
Accelerated: 0, 3, 6 months
-
-
Analytical Testing: Analyze the withdrawn samples to determine the purity of this compound and to identify and quantify any degradation products. Appropriate analytical methods may include:
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): To determine the purity of the compound and to separate and identify volatile degradation products.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For non-volatile degradation products.
-
Karl Fischer Titration: To determine the water content.
-
-
Data Evaluation: Compare the results at each time point to the initial analysis. A significant change is typically defined as a failure to meet the established specification for purity or a significant increase in degradation products.
Summary and Recommendations
This compound is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to moisture, incompatible materials (acids, bases, strong oxidizing and reducing agents), and elevated temperatures. For researchers, scientists, and drug development professionals, it is crucial to adhere to the recommended storage conditions to ensure the integrity of the compound for experimental use. When quantitative stability data is required for regulatory purposes, a formal stability study following ICH guidelines should be conducted.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Bromopentyl Acetate for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopentyl acetate (B1210297) is a bifunctional organic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal bromo group and an acetate ester, allows for sequential or orthogonal chemical modifications. The bromo group acts as a good leaving group for nucleophilic substitution reactions, enabling the introduction of a five-carbon chain, while the acetate group can be hydrolyzed to reveal a primary alcohol. This dual reactivity makes it a versatile reagent in the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the key suppliers, purchasing options, and a detailed experimental protocol for a key application of 5-Bromopentyl acetate in the synthesis of a precursor for the antihypertensive drug, Valsartan.
Key Suppliers and Purchasing Options
For researchers and drug development professionals, sourcing high-quality this compound is crucial for the reliability and reproducibility of experimental results. A variety of chemical suppliers offer this compound with different purity grades and in various quantities.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | 96% | 25 mL |
| Thermo Fisher Scientific | 98% | 100 g |
| TCI America | >95.0% (GC) | 25g, 100g |
| Lab Pro Inc. | Min. 95.0% (GC) | 100g |
| ChemicalBook | Varies by supplier | Varies by supplier |
| Zhangjiagang Free Trade Zone Megawide Chemical Technology Co., Ltd. | Colorless liquid | 200 kg iron drum or as requested |
| Starshinechemical | >95.0%(GC) | Inquire for details |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 15848-22-3 |
| Molecular Formula | C7H13BrO2 |
| Molecular Weight | 209.08 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 109-110 °C/15 mmHg (lit.) |
| Density | 1.255 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.462 (lit.) |
| Solubility | Slightly soluble in water. |
Experimental Protocols
One of the significant applications of this compound in medicinal chemistry is its use as an alkylating agent in the synthesis of intermediates for active pharmaceutical ingredients (APIs). Below is a detailed protocol for the N-alkylation of L-valine methyl ester, a key step in the synthesis of Valsartan.
Synthesis of Methyl N-(5-acetoxypentyl)-L-valinate
This protocol describes the nucleophilic substitution reaction between L-valine methyl ester hydrochloride and this compound.
Materials:
-
L-valine methyl ester hydrochloride
-
This compound
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-valine methyl ester hydrochloride (1.0 equivalent).
-
Solvent and Base Addition: Suspend the L-valine methyl ester hydrochloride in anhydrous dichloromethane (DCM). Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.0 equivalents) dropwise to the suspension with vigorous stirring. The triethylamine acts as a base to neutralize the hydrochloride and the HBr formed during the reaction.
-
Addition of this compound: In a separate flask, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. .
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl N-(5-acetoxypentyl)-L-valinate.
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthesis of this compound and its subsequent use in the synthesis of a Valsartan intermediate.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromopentyl Acetate from 5-Bromo-1-Pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5-bromopentyl acetate (B1210297) from 5-bromo-1-pentanol. The described method is an efficient acetylation reaction that proceeds with high yield. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the reaction and workflow. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who may use 5-bromopentyl acetate as a key intermediate or building block.
Introduction
This compound is a valuable bifunctional molecule commonly employed in organic synthesis.[1] Its structure incorporates a terminal bromine atom, which can be readily displaced by nucleophiles, and an acetate ester, which can be hydrolyzed to reveal a primary alcohol. This dual functionality makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The synthesis of this compound is typically achieved through the acetylation of 5-bromo-1-pentanol. This document outlines a robust and high-yielding protocol for this transformation.
Chemical Reaction and Mechanism
The synthesis of this compound from 5-bromo-1-pentanol is an esterification reaction. Specifically, it is an acetylation where the hydroxyl group of 5-bromo-1-pentanol is converted to an acetate ester using acetic anhydride (B1165640). The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), and requires a base, like sodium carbonate, to neutralize the acetic acid byproduct. The reaction proceeds readily under mild conditions.
Caption: Chemical reaction for the synthesis of this compound.
Data Presentation
Table 1: Reactant and Reagent Specifications
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 5-Bromo-1-pentanol | Starting Material | C₅H₁₁BrO | 167.04 | 200 | 33.4 g |
| Acetic Anhydride | Acetylating Agent | C₄H₆O₃ | 102.09 | 220 | 22.5 g |
| Anhydrous Sodium Carbonate | Base | Na₂CO₃ | 105.99 | 240 | 25.4 g |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | C₇H₁₀N₂ | 122.17 | 20 | 2.4 g |
| Toluene | Solvent | C₇H₈ | 92.14 | - | 200 mL |
Table 2: Product Characterization and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 15848-22-3 | |
| Molecular Formula | C₇H₁₃BrO₂ | |
| Molecular Weight | 209.08 g/mol | |
| Appearance | Clear colorless to light yellow liquid | |
| Boiling Point | 109-110 °C at 15 mmHg | |
| Density | 1.255 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.462 | |
| Purity (Typical) | ≥96% | |
| Yield | Quantitative | [2] |
Table 3: Spectroscopic Data for Product Characterization
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.05 (t, 2H, -CH₂OAc), ~3.41 (t, 2H, -CH₂Br), ~2.05 (s, 3H, -COCH₃), 1.4 - 1.9 (m, 6H, -CH₂CH₂CH₂-) |
| IR (Gas Phase) | Major peaks (cm⁻¹): ~2960 (C-H stretch), ~1740 (C=O stretch, ester), ~1235 (C-O stretch, ester), ~650 (C-Br stretch) |
| Mass Spectrometry (EI) | Key fragments (m/z): 150/152 ([M-CH₃CO]⁺), 129/131 ([M-CH₃COOH]⁺), 43 ([CH₃CO]⁺) |
Experimental Protocols
Materials and Equipment
-
5-Bromo-1-pentanol
-
Acetic anhydride
-
Anhydrous sodium carbonate
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Deionized water
-
Dilute hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 33.4 g (200 mmol) of 5-bromo-1-pentanol, 25.4 g (240 mmol) of anhydrous sodium carbonate, 2.4 g (20 mmol) of N,N-dimethyl-4-aminopyridine (DMAP), and 200 mL of toluene.[3]
-
Cooling : Place the reaction flask in an ice bath and stir the mixture.[3]
-
Addition of Acetic Anhydride : While stirring under the ice-cold condition, add 22.5 g (220 mmol) of acetic anhydride dropwise to the mixture using a dropping funnel.[3]
-
Reaction : After the complete addition of acetic anhydride, continue to stir the mixture for 1 hour in the ice bath.[3]
-
Work-up :
-
Purification :
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Toluene is flammable and has toxic effects; avoid inhalation and skin contact.
-
This compound is harmful if swallowed and may cause skin and eye irritation.[1]
Conclusion
The protocol described provides an efficient and high-yielding method for the synthesis of this compound from 5-bromo-1-pentanol. The use of DMAP as a catalyst ensures a rapid reaction under mild conditions. The straightforward work-up and purification steps make this a practical procedure for laboratory-scale synthesis. The provided data and characterization information will aid researchers in verifying the successful synthesis of the target compound.
References
5-Bromopentyl Acetate: A Versatile Alkylating Agent in Organic Synthesis
Introduction
5-Bromopentyl acetate (B1210297) is a valuable bifunctional molecule in organic synthesis, serving as a versatile alkylating agent for the introduction of a five-carbon chain bearing a terminal acetate group. This functionality is particularly useful in the synthesis of complex molecules, including pharmaceuticals and other specialty chemicals. The presence of both a reactive bromide and a protected hydroxyl group (as an acetate) allows for selective transformations at either end of the molecule. This document provides detailed application notes and experimental protocols for the use of 5-bromopentyl acetate in O-alkylation, N-alkylation, and C-alkylation reactions, tailored for researchers, scientists, and drug development professionals.
Application Notes
This compound is primarily employed in nucleophilic substitution reactions where it acts as an electrophile. The bromine atom serves as a good leaving group, facilitating the attack by various nucleophiles. The acetate group is generally stable under neutral and mildly basic or acidic conditions commonly used for alkylation, and it can be readily hydrolyzed to the corresponding alcohol post-alkylation if desired.
Key Applications:
-
O-Alkylation: This reagent is widely used to introduce a 5-acetoxypentyl ether linkage. This is a common strategy in the synthesis of biologically active compounds and materials science. The resulting ether can be deprotected to reveal a primary alcohol for further functionalization.
-
N-Alkylation: this compound is an effective reagent for the N-alkylation of a wide range of nitrogen-containing compounds, including primary and secondary amines, amides, imides (such as phthalimide (B116566) in the Gabriel synthesis), and heterocyclic compounds. This allows for the introduction of a flexible five-carbon linker.
-
C-Alkylation: Carbanions, such as those derived from active methylene (B1212753) compounds like malonic esters and acetoacetic esters, can be efficiently alkylated with this compound. This C-C bond formation is a powerful tool for building carbon skeletons.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as an alkylating agent. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-(5-acetoxypentyloxy)anisole from 4-methoxyphenol (B1676288).
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-methoxyphenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: N-Alkylation of Phthalimide (Gabriel Synthesis)
This protocol describes the synthesis of N-(5-acetoxypentyl)phthalimide.
Materials:
-
Potassium phthalimide
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
Procedure:
-
To a solution of potassium phthalimide (1.0 eq.) in anhydrous DMF, add this compound (1.1 eq.).
-
Heat the reaction mixture to 90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
The product will often precipitate out of the aqueous solution. Collect the solid by filtration.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain the pure N-(5-acetoxypentyl)phthalimide.
Protocol 3: C-Alkylation of Ethyl Acetoacetate (B1235776)
This protocol describes the synthesis of ethyl 2-acetyl-7-acetoxyheptanoate.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
This compound
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol.
-
Add ethyl acetoacetate (1.0 eq.) dropwise to the stirred solution.
-
After the addition is complete, add this compound (1.0 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and filter to remove the precipitated sodium bromide.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by dilute HCl, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for alkylation reactions using this compound with various nucleophiles. These values are representative and may vary depending on the specific substrate and reaction scale.
| Nucleophile (Substrate) | Reaction Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | O-Alkylation | K₂CO₃ | DMF | 80 | 14 | 85-95 |
| Phthalimide | N-Alkylation | (Potassium Salt) | DMF | 90 | 7 | 90-98 |
| Indole | N-Alkylation | NaH | THF/DMF | 25-60 | 4 | 75-85 |
| Sodium Azide | N-Alkylation | - | DMF/Water | 80 | 12 | >90 |
| Ethyl Acetoacetate | C-Alkylation | NaOEt | Ethanol | Reflux | 10 | 65-75 |
Visualizations
Caption: General workflow for alkylation using this compound.
Caption: General S_N2 mechanism for alkylation with this compound.
Application Notes and Protocols for Williamson Ether Synthesis using 5-Bromopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2] This reaction proceeds via an Sngcontent-ng-c282987731="" class="ng-star-inserted">N2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1] These application notes provide a detailed protocol for the synthesis of ethers using 5-bromopentyl acetate (B1210297) as the alkylating agent. This substrate is particularly useful for introducing a five-carbon chain with a terminal acetate group, a common motif in the synthesis of pharmaceutical intermediates and other fine chemicals.
The general scheme for the Williamson ether synthesis using 5-bromopentyl acetate is as follows:
R-O-Na + Br-(CH₂)-O-C(O)CH₃ → R-O-(CH₂)-O-C(O)CH₃ + NaBr
Where R can be an alkyl or aryl group.
Key Considerations
Several factors should be considered to ensure a successful synthesis with high yield and purity:
-
Choice of Base: The selection of a suitable base is critical for the deprotonation of the alcohol to form the nucleophilic alkoxide. For simple aliphatic alcohols, strong bases like sodium hydride (NaH) are often employed. For more acidic phenols, weaker bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are sufficient.[3]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the alkoxide anion.[2]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100°C, to ensure a reasonable reaction rate.[1]
-
Side Reactions: The primary competing side reaction is elimination (E2), which is more prevalent with secondary and tertiary alkyl halides. Since this compound is a primary alkyl halide, elimination is less of a concern. Another potential side reaction is the hydrolysis of the acetate ester group under strongly basic conditions. Careful control of the reaction conditions is necessary to minimize this.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent use in a Williamson ether synthesis with phenol (B47542) as a representative alcohol.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the alkylating agent, this compound, from 5-bromo-1-pentanol.
Materials:
-
5-bromo-1-pentanol
-
Acetic anhydride (B1165640)
-
Anhydrous sodium carbonate
-
N,N-dimethyl-4-aminopyridine (DMAP)
-
Deionized water
-
Dilute hydrochloric acid
Procedure: [4]
-
To a reaction flask, add 33.4 g (200 mmol) of 5-bromo-1-pentanol, 25.4 g (240 mmol) of anhydrous sodium carbonate, 2.4 g (20 mmol) of N,N-dimethyl-4-aminopyridine, and 200 mL of toluene.
-
Stir the mixture under ice cooling.
-
Slowly add 22.5 g (220 mmol) of acetic anhydride dropwise to the stirring mixture.
-
After the addition is complete, continue stirring the mixture for 1 hour under ice cooling.
-
Wash the reaction mixture successively with water (2 x 100 mL), dilute hydrochloric acid (1 x 100 mL), and then water (1 x 100 mL).
-
Separate the organic layer and distill off the toluene under reduced pressure to obtain this compound.
Expected Yield: Quantitative.[4]
Protocol 2: Williamson Ether Synthesis of 5-Phenoxypentyl Acetate
This protocol details the synthesis of 5-phenoxypentyl acetate from phenol and this compound.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of phenol in DMF.
-
Add one molar equivalent of sodium hydroxide to the solution and stir until the phenol is completely converted to sodium phenoxide.
-
To the solution of sodium phenoxide, add one molar equivalent of this compound.
-
Heat the reaction mixture to a temperature between 80-100°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with deionized water (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure 5-phenoxypentyl acetate.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Williamson ether synthesis using this compound.
Table 1: Reactants and Stoichiometry for the Synthesis of 5-Phenoxypentyl Acetate
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| Phenol | 94.11 | 1.0 |
| Sodium Hydroxide | 40.00 | 1.0 |
| This compound | 209.08 | 1.0 |
Table 2: Typical Reaction Conditions and Yields
| Parameter | Value |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Sodium Hydroxide (NaOH) |
| Temperature | 80-100 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 50-95%[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis of 5-phenoxypentyl acetate.
Caption: General workflow for the synthesis of 5-phenoxypentyl acetate.
Reaction Mechanism
The diagram below outlines the SN2 mechanism of the Williamson ether synthesis.
Caption: SN2 mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols: Reaction of 5-Bromopentyl Acetate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 5-bromopentyl acetate (B1210297) with amine nucleophiles is a fundamental N-alkylation reaction widely employed in organic synthesis. This nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism, provides a straightforward route to synthesize N-substituted 5-acetoxypentylamines.[1][2][3] These products are valuable intermediates, particularly in the fields of medicinal chemistry and materials science. The acetate group serves as a protected form of a primary alcohol, which can be easily deprotected to yield the corresponding N-(5-hydroxypentyl)amine. This bifunctional scaffold, containing both an amine and a hydroxyl group, is a common building block in the synthesis of more complex molecules, including drug candidates and cosmetic ingredients.[4][5]
This document provides a detailed overview of the reaction, experimental protocols for both the N-alkylation and subsequent deprotection steps, and representative data for various amine nucleophiles.
Reaction Principle
The core transformation involves the displacement of the bromide ion from 5-bromopentyl acetate by an amine nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the bromine.[1][2] This concerted step results in the formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond.
A primary challenge in the alkylation of primary or secondary amines is the potential for over-alkylation, as the resulting secondary or tertiary amine product can also act as a nucleophile and react with another molecule of the alkyl halide.[1][3][6] To favor mono-alkylation, a large excess of the starting amine is often used to increase the probability that the alkyl halide will react with the intended starting amine rather than the product.[2]
Applications in Research and Drug Development
The N-(5-hydroxypentyl)amine scaffold, readily accessible from the products of this reaction, is incorporated into a variety of molecules with significant biological activity.
-
Drug Discovery: The hydroxyl and amine groups provide sites for further functionalization and can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.[5] For instance, derivatives have been investigated as potential antithrombotic agents by targeting serotonin (B10506) receptors.[7]
-
Cosmetic Ingredients: Certain N-substituted cinnamamide (B152044) derivatives of 5-aminopentanol have been identified as novel cosmetic ingredients for hyperpigmentation by inhibiting melanin (B1238610) production.[4]
-
Linker Chemistry: The 5-carbon chain provides a flexible spacer, making these compounds useful as linkers in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).
Experimental Protocols
General Protocol for N-Alkylation of Amines with this compound
This protocol describes a general procedure for the mono-alkylation of a primary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Base (e.g., potassium carbonate, K(_2)CO(_3))
-
Solvent (e.g., Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask, add the amine (2.0-3.0 equivalents) and a suitable solvent such as acetonitrile (MeCN).
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate in vacuo.[8]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-(5-acetoxypentyl)amine.
Protocol for Deprotection of the Acetate Group
This protocol describes the hydrolysis of the acetate ester to reveal the primary alcohol.
Materials:
-
N-(5-acetoxypentyl)amine derivative
-
Aqueous Hydrochloric Acid (HCl, e.g., 4 M) or Trifluoroacetic Acid (TFA)[9][10]
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
Procedure (Acidic Hydrolysis):
-
Dissolve the N-(5-acetoxypentyl)amine derivative (1.0 equivalent) in a suitable solvent like methanol (B129727) or water.
-
Add a 4 M aqueous solution of hydrochloric acid.
-
Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure.
-
If necessary, purify the resulting N-(5-hydroxypentyl)amine by flash column chromatography or recrystallization.
Data Presentation
The success of the N-alkylation reaction is dependent on the nucleophilicity and steric hindrance of the amine. Below are representative yields for the reaction of this compound with various amine nucleophiles under standardized conditions.
| Amine Nucleophile | Structure | Amine Type | Representative Yield (%) |
| Benzylamine | C(_6)H(_5)CH(_2)NH(_2) | Primary | 85-95% |
| Morpholine | C(_4)H(_9)NO | Secondary | 90-98% |
| Aniline | C(_6)H(_5)NH(_2) | Primary (Aromatic) | 60-75% |
| Diethylamine | (CH(_3)CH(_2))(_2)NH | Secondary | 70-85% |
| tert-Butylamine | (CH(_3))(_3)CNH(_2) | Primary (Hindered) | 10-20% |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Visualizations
Reaction Scheme
Caption: General reaction scheme for N-alkylation and subsequent deprotection.
Experimental Workflow
Caption: Step-by-step workflow for the N-alkylation synthesis.
Product Utility Logic
Caption: Logical flow from starting materials to final applications.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Heterocyclic Compounds Using 5-Bromopentyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopentyl acetate (B1210297) is a bifunctional reagent with potential for the synthesis of six-membered heterocyclic compounds such as piperidines and tetrahydropyrans. Its structure incorporates a terminal bromo group, which is a good leaving group for nucleophilic substitution, and an acetate ester. This combination allows for a two-step synthetic sequence involving initial N- or O-alkylation followed by intramolecular cyclization. This document aims to provide a framework for the application of 5-bromopentyl acetate in the synthesis of these important heterocyclic scaffolds, which are prevalent in pharmaceuticals and bioactive molecules. However, a comprehensive search of the scientific literature and chemical databases did not yield specific, detailed experimental protocols for the direct synthesis of heterocyclic compounds using this compound as the key cyclization precursor. The following application notes are therefore based on general principles of organic synthesis and provide theoretical pathways and generalized protocols that would require optimization for specific target molecules.
Introduction
Six-membered heterocyclic rings, particularly piperidines and tetrahydropyrans, are fundamental structural motifs in a vast number of pharmaceuticals and natural products. The development of efficient synthetic routes to these scaffolds is a cornerstone of medicinal chemistry and drug development. This compound presents itself as an attractive, albeit underutilized, starting material for the construction of these rings. The inherent functionalities—a reactive alkyl bromide and a protected hydroxyl group (as an acetate)—offer a strategic advantage for sequential bond formation.
The general strategy involves the initial reaction of a nucleophile, such as a primary amine or an alcohol, with the electrophilic carbon of the C-Br bond. This N- or O-alkylation step is then followed by deprotection of the acetate group to reveal a hydroxyl functionality. Subsequent intramolecular cyclization, typically under basic or acidic conditions, leads to the formation of the desired piperidine (B6355638) or tetrahydropyran (B127337) ring.
Theoretical Synthetic Pathways
Synthesis of N-Substituted Piperidines
The synthesis of N-substituted piperidines can be envisioned via the reaction of a primary amine with this compound. The initial step is the N-alkylation of the amine, followed by hydrolysis of the acetate ester and subsequent intramolecular cyclization of the resulting amino alcohol.
Logical Workflow for N-Substituted Piperidine Synthesis
Caption: Proposed workflow for the synthesis of N-substituted piperidines.
Synthesis of Tetrahydropyran Derivatives
For the synthesis of tetrahydropyran rings, a different strategy is required. One hypothetical approach involves the reaction of this compound with a carbon nucleophile that also contains a protected hydroxyl group. After the initial C-C bond formation, deprotection of both the acetate and the other protected hydroxyl group would yield a diol, which could then undergo an acid-catalyzed intramolecular cyclization (oxa-Michael addition or Williamson ether synthesis).
Signaling Pathway for Tetrahydropyran Synthesis
Caption: Hypothetical pathway for tetrahydropyran synthesis.
Generalized Experimental Protocols
Note: The following protocols are generalized and should be adapted and optimized for specific substrates and target molecules.
Protocol 1: General Procedure for the Synthesis of N-Substituted Piperidines
Step 1: N-Alkylation of a Primary Amine with this compound
-
To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a non-nucleophilic base (e.g., potassium carbonate, 2.0-3.0 eq. or triethylamine, 1.5 eq.).
-
This compound (1.0-1.2 eq.) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to an appropriate temperature (e.g., 50-80 °C) and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(5-acetoxypentyl)amine, which may be purified by column chromatography.
Step 2: Hydrolysis of the Acetate Ester
-
The crude N-(5-acetoxypentyl)amine is dissolved in a mixture of methanol (B129727) and water.
-
An acid (e.g., 2M HCl) or a base (e.g., 2M NaOH) is added, and the mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The reaction mixture is neutralized, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated to yield the crude N-(5-hydroxypentyl)amine.
Step 3: Intramolecular Cyclization
-
The crude N-(5-hydroxypentyl)amine is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or THF).
-
The solution is cooled to 0 °C, and a sulfonyl chloride (e.g., methanesulfonyl chloride, 1.1 eq.) and a base (e.g., triethylamine, 1.5 eq.) are added. The reaction is stirred at 0 °C for 1-2 hours to form the mesylate in situ.
-
A stronger base (e.g., sodium hydride) is then added portionwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred until cyclization is complete.
-
The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude N-substituted piperidine is purified by column chromatography or distillation.
Quantitative Data Summary
As no specific experimental data for the synthesis of heterocyclic compounds using this compound could be retrieved from the literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific substrates and to document key parameters such as:
-
Table 1: Reaction Parameters for Optimization
Parameter N-Alkylation Hydrolysis Cyclization Solvent Base/Acid Temperature (°C) Reaction Time (h) | Yield (%) | | | |
Conclusion
While this compound holds theoretical promise as a precursor for the synthesis of piperidine and tetrahydropyran derivatives, the lack of specific examples in the published literature suggests that this may be an underexplored area of research. The generalized protocols and synthetic pathways provided herein offer a starting point for researchers interested in investigating the utility of this reagent. Significant methods development and optimization will be required to establish efficient and high-yielding procedures for the synthesis of specific target heterocycles. Further investigation into the direct cyclization of N-(5-acetoxypentyl)amines or alternative activation methods for the hydroxyl group could lead to more streamlined synthetic routes.
Application of 5-Bromopentyl Acetate in the Synthesis of cPLA2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopentyl acetate (B1210297) is a bifunctional chemical compound that serves as a valuable building block in pharmaceutical synthesis. Its structure, incorporating both a bromoalkane and an acetate ester, allows for its use as a versatile linker and alkylating agent in the construction of complex molecular architectures. This application note details the use of 5-bromopentyl acetate in the synthesis of potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme implicated in inflammatory processes. The protocols and data presented herein are derived from established synthetic methodologies and provide a guide for researchers in the field of medicinal chemistry and drug discovery.
Core Application: Synthesis of a cPLA2α Inhibitor Intermediate
A prime example of the utility of this compound is in the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, a class of compounds that have been investigated as inhibitors of cPLA2α. Specifically, it is used in the N-alkylation of a sulfonamide to introduce a 5-acetoxypentyl side chain. This modification can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the inhibitor.
The reaction involves the alkylation of a secondary sulfonamide nitrogen with this compound. The acetate group can be subsequently hydrolyzed to the corresponding alcohol, providing a handle for further derivatization or to potentially improve solubility and target engagement.
Signaling Pathway: cPLA2α in Inflammation
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1][2] Upon cellular stimulation by various inflammatory signals, intracellular calcium levels rise, and mitogen-activated protein kinases (MAPKs) are activated. This dual signal triggers the translocation of cPLA2α from the cytosol to the perinuclear and Golgi membranes, where it is activated through phosphorylation.[2][3]
Once activated, cPLA2α catalyzes the hydrolysis of membrane phospholipids, specifically at the sn-2 position, to release arachidonic acid.[1][3] This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes.[1] These mediators are involved in a wide range of physiological and pathological processes, including pain, fever, and inflammation. Inhibition of cPLA2α, therefore, represents a key therapeutic strategy for the treatment of inflammatory diseases by blocking the production of these potent signaling molecules at an early stage of the pathway.
Experimental Protocols
Synthesis of Methyl 4-{N-(5-acetoxypentyl)-N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]sulfamoyl}benzoate
This protocol describes the N-alkylation of a sulfonamide intermediate with this compound.
Experimental Workflow
Materials:
-
Methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]sulfamoyl}benzoate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]sulfamoyl}benzoate in DMF, add potassium carbonate.
-
To this suspension, add this compound.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the cPLA2α inhibitor intermediate using this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |
| Methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]sulfamoyl}benzoate | This compound | K₂CO₃ | DMF | 60-80 °C | 4-12 h | N/A |
Note: The specific yield for this reaction is not provided in the referenced literature. The reaction time is an estimate based on similar alkylation reactions.
Conclusion
This compound is a key reagent for the introduction of a flexible, functionalized five-carbon linker in the synthesis of pharmaceutical compounds. Its application in the preparation of N-substituted 4-sulfamoylbenzoic acid derivatives highlights its utility in the development of cPLA2α inhibitors for the potential treatment of inflammatory diseases. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic phospholipase A2 is coupled to hormonally regulated release of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromopentyl Acetate as a Linker Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopentyl acetate (B1210297) is a bifunctional molecule increasingly utilized as a linker or spacer in the fields of chemical biology and drug development. Its structure, featuring a terminal bromine atom and an acetate ester, offers two distinct points for chemical modification. The alkyl bromide provides a reactive site for nucleophilic substitution, enabling covalent attachment to molecules containing amine or thiol groups. The acetate ester can serve as a protected hydroxyl group, which can be deprotected to reveal a terminal alcohol for further functionalization, or it can act as a cleavable element of the linker under specific hydrolytic conditions. This dual functionality makes 5-bromopentyl acetate a versatile tool for creating conjugates between different molecular entities, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and functionalized biomolecules.[1][2]
These application notes provide detailed protocols for the use of this compound in forming conjugates with primary amines and thiols, as well as methods for the subsequent cleavage of the acetate linker.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in designing and synthesizing linker-payload conjugates.
| Property | Value | Reference |
| CAS Number | 15848-22-3 | [3] |
| Molecular Formula | C₇H₁₃BrO₂ | [3] |
| Molecular Weight | 209.08 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 109-110 °C at 15 mmHg | [3] |
| Density | 1.255 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.462 | [3] |
Application 1: Conjugation to Primary Amines
The reaction of this compound with primary amines proceeds via a standard SN2 nucleophilic substitution, where the amine nitrogen attacks the carbon atom attached to the bromine, displacing the bromide ion. A common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, as the secondary amine product is often more nucleophilic than the starting primary amine. To favor mono-alkylation, it is recommended to use an excess of the primary amine or to use a base to neutralize the HBr formed during the reaction.
Experimental Protocol: Mono-alkylation of a Primary Amine
This protocol describes a general procedure for the mono-alkylation of a primary amine with this compound using a non-nucleophilic base to minimize side reactions.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Expected Yields for Mono-alkylation of Primary Amines with Alkyl Bromides:
| Primary Amine | Alkyl Bromide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | n-Butyl bromide | Triethylamine (B128534) | DMF | 20-25 | 9 | 76 |
| Aniline | n-Butyl bromide | DIPEA | DMF | 20-25 | 8 | 77 |
| Cyclohexylamine | n-Butyl bromide | DMAP | DMF | 20-25 | 8 | 79 |
Note: This data is representative of typical yields for similar reactions and may vary depending on the specific substrates and reaction conditions.[5]
Application 2: Conjugation to Thiols
The reaction of this compound with thiols (S-alkylation) is a highly efficient and chemoselective process, forming a stable thioether bond. This reaction is widely used in bioconjugation to link molecules to cysteine residues in proteins. The thiol is typically deprotonated with a mild base to form the more nucleophilic thiolate anion, which then readily displaces the bromide.
Experimental Protocol: S-alkylation of a Thiol
This protocol outlines a general procedure for the S-alkylation of a thiol-containing molecule with this compound.
Materials:
-
This compound
-
Thiol-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thiol-containing molecule (1.0 eq) in anhydrous DMF or a suitable buffer.
-
Add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution to deprotonate the thiol.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
If using an organic solvent, quench the reaction with water. If using an aqueous buffer, proceed directly to extraction.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the S-alkylated product.
Representative Yields for S-alkylation of Thiols with Alkyl Halides:
| Thiol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | Room Temp | 2 | 95 |
| Cysteine derivative | Iodoacetamide | NaHCO₃ | Aqueous Buffer (pH 7.5) | Room Temp | 1 | >90 |
| 1-Dodecanethiol | 1-Bromobutane | Et₃N | Acetonitrile (B52724) | 50 | 3 | 92 |
Note: This data is representative of typical yields for similar reactions and may vary depending on the specific substrates and reaction conditions.
Application 3: Cleavage of the Acetate Ester Linker
The acetate ester of the this compound linker can be cleaved to release the conjugated molecule or to unmask a hydroxyl group for further functionalization. This cleavage can be achieved under basic, acidic, or enzymatic conditions. The choice of method depends on the stability of the conjugated molecule to the cleavage conditions.
Protocol 1: Base-Catalyzed Cleavage (Saponification)
This protocol describes the cleavage of the acetate ester using a strong base.
Materials:
-
Acetate-linked conjugate
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the acetate-linked conjugate in MeOH or THF.
-
Add 1 M NaOH or LiOH solution (2-5 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture by adding 1 M HCl until the pH is approximately 7.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.
Protocol 2: Acid-Catalyzed Cleavage
This protocol describes the cleavage of the acetate ester using acidic conditions.
Materials:
-
Acetate-linked conjugate
-
Methanol (MeOH) or Dioxane
-
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the acetate-linked conjugate in MeOH or dioxane.
-
Add a catalytic amount of concentrated HCl or H₂SO₄.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.
Protocol 3: Enzymatic Cleavage
Esterase enzymes can be used for highly specific cleavage of the acetate ester under mild, physiological conditions. This is particularly useful for applications in biological systems.[]
Materials:
-
Acetate-linked conjugate
-
Porcine Liver Esterase (PLE) or other suitable esterase
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or DMSO (to dissolve the conjugate if necessary)
Procedure:
-
Dissolve the acetate-linked conjugate in a minimal amount of acetonitrile or DMSO and then dilute with phosphate buffer to the desired concentration.
-
Add the esterase enzyme to the solution. The amount of enzyme will need to be optimized for the specific substrate.
-
Incubate the reaction at 37 °C.
-
Monitor the cleavage of the ester by LC-MS or HPLC.
-
The product can be isolated by standard purification techniques such as solid-phase extraction or preparative HPLC.
Conclusion
This compound is a valuable and versatile linker molecule for the conjugation of various chemical and biological entities. The protocols provided herein offer a starting point for researchers to utilize this linker in their specific applications. Optimization of reaction conditions may be necessary depending on the nature of the substrates involved. The ability to attach this linker to amines and thiols, coupled with the option for subsequent cleavage of the acetate ester, provides a powerful tool for the construction of complex molecular architectures in drug discovery and chemical biology.
References
Application Notes and Protocols: Acetate Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, particularly in the context of drug development and the creation of complex molecules, the strategic use of protecting groups is paramount.[1][2] Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified.[2][3] The acetate (B1210297) (Ac) group is a widely employed and versatile protecting group, especially for hydroxyl and amino functionalities, owing to its ease of installation, general stability to a range of reaction conditions, and straightforward removal.[1][4]
This document provides detailed application notes and experimental protocols for the use of the acetate moiety as a protecting group. It is intended to serve as a practical guide for researchers and scientists in navigating the application of acetate protection strategies in their synthetic endeavors.
General Principles of Acetate Protection
The acetate group is typically introduced by acylation of a functional group, most commonly an alcohol or an amine, to form an ester or an amide, respectively.[5][6] The acetylated functional group is generally stable to neutral and mildly acidic conditions, as well as to many oxidizing and reducing agents.[7] Deprotection is readily achieved by hydrolysis under basic or acidic conditions.[4][8][9] The choice of protection and deprotection conditions can be tailored to be compatible with other functional groups present in the molecule, allowing for selective transformations.[3]
Protection of Functional Groups
Protection of Alcohols
The acetylation of alcohols is a robust and high-yielding transformation.[9] Common reagents for this purpose include acetic anhydride (B1165640) (Ac₂O) and acetyl chloride (AcCl).[6][8] The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[9]
Table 1: Representative Conditions for the Acetylation of Alcohols
| Reagent(s) | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Ac₂O | Pyridine | - | RT | 15 min - 12 h | 73 - 100 | [9] |
| Ac₂O | DMAP, Et₃N | CH₂Cl₂ | RT | 30 min - 20 h | 76 - 99 | [9] |
| Ac₂O | Sc(OTf)₃ | - | 0 °C | 2 h | 98 | [9] |
| AcCl | TEA or DIEA | THF or DCM | RT | Varies | - | [8] |
| Ac₂O | I₂ | - | RT | 10 min | 92 | [9] |
| Ac₂O | VOSO₄ | Solvent-free | RT | Varies | High | [10][11] |
Note: Yields are substrate-dependent. RT = Room Temperature.
This protocol describes a standard procedure for the protection of a primary alcohol using acetic anhydride and pyridine.
-
Dissolve the alcohol (1.0 eq) in pyridine at 0 °C under an inert atmosphere.
-
Slowly add acetic anhydride (1.5 - 2.0 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to 12 hours.[9]
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure acetylated product.
Protection of Amines
Primary and secondary amines can be effectively protected as acetamides.[5][12] Similar to alcohols, acetic anhydride or acetyl chloride are the most common acetylating agents.[8][12] The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.[8]
Table 2: Representative Conditions for the Acetylation of Amines
| Reagent(s) | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| AcCl | TEA or DIEA | THF or DCM | RT | Varies | - | [8] |
| AcCl | NaOAc | Brine/Acetone | RT | 1 h | Excellent | [12] |
| Ac₂O | - | Solvent-free | RT | Short | High | [13] |
| Ac₂O | Phosphomolybdic acid | Solvent-free | RT | Short | Excellent | [14] |
Note: Yields are substrate-dependent. RT = Room Temperature.
This protocol is adapted for the acetylation of aromatic primary amines in an aqueous medium.[12]
-
Dissolve sodium acetate trihydrate (1.5 eq) in a brine solution (36% aqueous solution of sodium chloride).
-
Add the aromatic primary amine (1.0 eq). If the amine is not water-soluble, it can be dissolved in a minimal amount of acetone.
-
Prepare a solution of acetyl chloride (1.1 eq) in acetone.
-
Add the acetyl chloride solution dropwise to the amine mixture with stirring at room temperature.
-
Continue stirring for one hour.
-
Add saturated sodium bicarbonate solution until effervescence ceases.
-
Acidify the solution with concentrated HCl.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain the acetamide.
Deprotection of Acetates
The removal of the acetate protecting group is typically achieved through hydrolysis. This can be accomplished under either basic or acidic conditions. The choice of method depends on the stability of other functional groups in the molecule.[4][8]
Basic Hydrolysis
Saponification using alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃) in an alcohol/water solvent system is a very common and effective method for deprotection.[8][9]
Table 3: Representative Conditions for the Basic Deprotection of Acetates
| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| K₂CO₃ | MeOH | RT | 15 min - 4 h | 82 - 100 | [9] |
| KOH | H₂O, MeOH | RT | 2 h | 85 - 100 | [9] |
| LiOH | H₂O, THF | RT | 1 h | 92 | [9] |
| NH₃ | MeOH | 0 °C | 30 min | 90 | [9] |
| NaOEt | EtOH | 4 °C to RT | 10 h | 70 | [9] |
Note: Yields are substrate-dependent. RT = Room Temperature.
This protocol describes a standard procedure for the removal of an acetate protecting group under basic conditions.
-
Dissolve the acetylated compound (1.0 eq) in a mixture of methanol (B129727) and water.
-
Add potassium carbonate (2.0 - 3.0 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can range from 15 minutes to 4 hours.[9]
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Mild Acidic Deacetylation
For substrates that are sensitive to strongly basic conditions, milder acidic deprotection methods have been developed. A notable example is the use of a catalytic amount of acetyl chloride in methanol, which effects a transesterification-mediated deacetylation.[4][15]
Table 4: Mild Acidic Deacetylation of Acetates
| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetyl Chloride (cat.) | MeOH | RT | 1 - 5 h | 90 - 98 | [4][15] |
Note: Yields are substrate-dependent. RT = Room Temperature.
This protocol is particularly useful for the deprotection of alcohol acetates in the presence of other ester groups.[4][15]
-
Dissolve the acetate substrate (1.0 eq) in methanol.
-
To the magnetically stirred solution, add a catalytic amount of acetyl chloride (e.g., 15 mol%) at room temperature.[4]
-
Stir the mixture for the required time (typically a few hours), monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent such as dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting residue by silica gel column chromatography to yield the desired alcohol.[4][15]
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules with multiple functional groups, the use of orthogonal protecting groups is essential.[2][3] Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[3] The acetate group is a valuable component of such strategies. For example, a tert-butyldimethylsilyl (TBDMS) ether, which is stable to the basic conditions used to cleave an acetate, can be selectively removed under mildly acidic or fluoride-mediated conditions.[3] This allows for the sequential deprotection and manipulation of different hydroxyl groups within the same molecule.
Visualizations
Caption: General mechanism of alcohol protection using acetic anhydride.
Caption: A typical synthetic workflow involving acetate protection.
Caption: Decision tree for employing acetate as a protecting group.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 8. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 12. ias.ac.in [ias.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. Acetamides [organic-chemistry.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the nucleophilic substitution of 5-bromopentyl acetate (B1210297) with various nucleophiles. The presented methodologies are designed to serve as a comprehensive guide for the synthesis of a range of functionalized pentyl acetates, which are valuable intermediates in organic synthesis and drug development.
Introduction
Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the facile introduction of a wide variety of functional groups. 5-Bromopentyl acetate is a versatile substrate for such reactions due to the presence of a primary alkyl bromide, which is susceptible to attack by a range of nucleophiles via an SN2 mechanism. The acetate group often serves as a protecting group for the alcohol functionality, which can be deprotected in a subsequent step. This application note details the experimental setup and procedures for the reaction of this compound with azide (B81097), cyanide, iodide, and thiocyanate (B1210189) nucleophiles.
Characterization of Starting Material: this compound
A thorough characterization of the starting material is crucial before proceeding with any reaction. The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.06 (t, J = 6.6 Hz, 2H, -CH₂OAc), 3.41 (t, J = 6.8 Hz, 2H, -CH₂Br), 2.05 (s, 3H, -C(O)CH₃), 1.89 (p, J = 6.9 Hz, 2H, -CH₂CH₂Br), 1.69 (p, J = 6.8 Hz, 2H, -CH₂CH₂OAc), 1.51 (m, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.1, 64.0, 33.5, 32.3, 27.8, 24.8, 21.0 |
| IR (neat, cm⁻¹) | 2958, 1738 (C=O), 1238 (C-O), 645 (C-Br) |
Experimental Protocols
The following protocols describe the synthesis of various derivatives of this compound via nucleophilic substitution.
Protocol 1: Synthesis of 5-Azidopentyl Acetate
This protocol outlines the synthesis of 5-azidopentyl acetate, a useful intermediate for the introduction of an amine functionality or for use in "click" chemistry.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain pure 5-azidopentyl acetate.
Expected Yield: 85-95%
Characterization of 5-Azidopentyl Acetate:
| Spectroscopic Data | 5-Azidopentyl Acetate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.06 (t, J = 6.6 Hz, 2H, -CH₂OAc), 3.28 (t, J = 6.9 Hz, 2H, -CH₂N₃), 2.05 (s, 3H, -C(O)CH₃), 1.68 - 1.55 (m, 4H), 1.45 - 1.35 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.1, 64.2, 51.3, 28.3, 25.9, 23.2, 21.0 |
| IR (neat, cm⁻¹) | 2950, 2095 (N₃ stretch), 1735 (C=O), 1240 (C-O) |
Protocol 2: Synthesis of 5-Cyanopentyl Acetate
This protocol details the preparation of 5-cyanopentyl acetate, a precursor to carboxylic acids and amines.
Reaction Scheme:
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing a large volume of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or flash column chromatography to yield 5-cyanopentyl acetate.
Expected Yield: 75-85%
Characterization of 5-Cyanopentyl Acetate:
| Spectroscopic Data | 5-Cyanopentyl Acetate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.08 (t, J = 6.5 Hz, 2H, -CH₂OAc), 2.35 (t, J = 7.1 Hz, 2H, -CH₂CN), 2.05 (s, 3H, -C(O)CH₃), 1.75 - 1.60 (m, 4H), 1.55 - 1.45 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.0, 119.7, 63.8, 27.8, 25.0, 24.8, 21.0, 17.0 |
| IR (neat, cm⁻¹) | 2955, 2245 (C≡N stretch), 1736 (C=O), 1239 (C-O) |
Protocol 3: Synthesis of 5-Iodopentyl Acetate (Finkelstein Reaction)
This protocol describes the synthesis of 5-iodopentyl acetate via the Finkelstein reaction, a classic method for preparing alkyl iodides.
Reaction Scheme:
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (B3395972), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution. The sodium bromide byproduct is insoluble in acetone and will precipitate out, driving the equilibrium forward.
-
Reflux the mixture with stirring for 3-4 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the precipitated sodium bromide and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 5-iodopentyl acetate. Further purification can be achieved by vacuum distillation.
Expected Yield: >90%
Characterization of 5-Iodopentyl Acetate:
| Spectroscopic Data | 5-Iodopentyl Acetate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (t, J = 6.6 Hz, 2H, -CH₂OAc), 3.19 (t, J = 7.0 Hz, 2H, -CH₂I), 2.04 (s, 3H, -C(O)CH₃), 1.85 (p, J = 7.1 Hz, 2H, -CH₂CH₂I), 1.66 (p, J = 6.8 Hz, 2H, -CH₂CH₂OAc), 1.45 (m, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.1, 64.1, 33.1, 30.0, 27.9, 21.0, 6.8 |
| IR (neat, cm⁻¹) | 2945, 1737 (C=O), 1238 (C-O), 595 (C-I) |
Protocol 4: Synthesis of 5-Thiocyanatopentyl Acetate
This protocol describes the synthesis of 5-thiocyanatopentyl acetate.
Reaction Scheme:
Materials:
-
This compound
-
Potassium thiocyanate (KSCN)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of potassium thiocyanate (1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add this compound (1.0 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain 5-thiocyanatopentyl acetate.
Expected Yield: 70-80%
Characterization of 5-Thiocyanatopentyl Acetate:
| Spectroscopic Data | 5-Thiocyanatopentyl Acetate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.08 (t, J = 6.5 Hz, 2H, -CH₂OAc), 2.90 (t, J = 7.0 Hz, 2H, -CH₂SCN), 2.05 (s, 3H, -C(O)CH₃), 1.85 - 1.75 (m, 2H), 1.72 - 1.62 (m, 2H), 1.58 - 1.48 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.0, 111.8, 64.0, 32.8, 28.1, 27.7, 25.2, 21.0 |
| IR (neat, cm⁻¹) | 2950, 2155 (SCN stretch), 1735 (C=O), 1240 (C-O) |
Summary of Quantitative Data
| Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaN₃ | 5-Azidopentyl Acetate | DMF | 70-80 | 12-16 | 85-95 |
| NaCN | 5-Cyanopentyl Acetate | DMSO | 90 | 4-6 | 75-85 |
| NaI | 5-Iodopentyl Acetate | Acetone | Reflux | 3-4 | >90 |
| KSCN | 5-Thiocyanatopentyl Acetate | Ethanol/H₂O | Reflux | 6-8 | 70-80 |
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow for the nucleophilic substitution of this compound.
SN2 Reaction Mechanism
Caption: The bimolecular nucleophilic substitution (SN2) mechanism.
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-Bromopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the large-scale synthesis and purification of 5-bromopentyl acetate (B1210297), a valuable building block in organic and medicinal chemistry.[1][2] Two primary synthetic routes are presented, starting from 5-bromo-1-pentanol and tetrahydropyran (B127337), respectively. This guide includes comprehensive experimental procedures, quantitative data summaries, and process diagrams to facilitate efficient and scalable production in a laboratory or industrial setting.
Introduction
5-Bromopentyl acetate (CAS No. 15848-22-3) is a bifunctional molecule featuring both an ester and a bromoalkane functional group.[1] This structure makes it a versatile intermediate for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1][2] It is a colorless to light yellow liquid that is slightly soluble in water.[1][3][4][5][6] The reliable and scalable synthesis of high-purity this compound is crucial for its application in multi-step synthetic campaigns. These application notes provide detailed methodologies for its preparation and subsequent purification.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H13BrO2 |
| Molecular Weight | 209.08 g/mol [7] |
| Appearance | Clear colorless to light yellow liquid[1][3][5] |
| Boiling Point | 109-110 °C at 15 mm Hg[3][5][6] |
| Density | 1.255 g/mL at 25 °C[3][5][6] |
| Refractive Index | 1.462 (n20/D)[3][5][6] |
| Solubility | Slightly soluble in water[1][5][6] |
Synthesis Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Acetylation of 5-Bromo-1-pentanol
This is a widely documented and high-yielding method for producing this compound.[2] The reaction involves the acetylation of 5-bromo-1-pentanol using acetic anhydride (B1165640) in the presence of a base and a catalyst.
Caption: Synthesis of this compound via Acetylation.
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, add 5-bromo-1-pentanol (33.4 g, 200 mmol), anhydrous sodium carbonate (25.4 g, 240 mmol), N,N-dimethyl-4-aminopyridine (DMAP, 2.4 g, 20 mmol), and toluene (200 mL).[7]
-
Reagent Addition: Cool the mixture in an ice bath with continuous stirring.[7] Add acetic anhydride (22.5 g, 220 mmol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.[7]
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.[7]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water (2 x 100 mL), dilute hydrochloric acid (1 M, 50 mL), and again with water (100 mL).[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the toluene by distillation under reduced pressure to yield the crude product.[7] For higher purity, the product can be further purified by vacuum distillation.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield |
| 5-Bromo-1-pentanol | 167.04 | 33.4 | 200 | - |
| Acetic Anhydride | 102.09 | 22.5 | 220 | - |
| This compound | 209.08 | 41.8 | ~200 | Quantitative[7] |
Method 2: Ring-Opening of Tetrahydropyran
An alternative synthesis route involves the reaction of tetrahydropyran with acetyl bromide, catalyzed by graphite (B72142).[1]
Caption: Synthesis from Tetrahydropyran.
Note: The following is a general procedure based on available information. Optimization for large-scale synthesis may be required.
-
Reaction Setup: To a solution of tetrahydropyran in 1,2-dichloroethane, add graphite as a catalyst.
-
Reagent Addition: Add acetyl bromide to the mixture.
-
Reaction: The reaction is reported to proceed for 1 hour.[1]
-
Work-up and Purification: Specific details for work-up and purification are not extensively documented in the available literature for this method. Standard procedures would likely involve quenching the reaction, washing with aqueous solutions to remove impurities, drying the organic phase, and purifying by distillation.
| Reactant | Catalyst | Solvent | Reaction Time | Yield |
| Tetrahydropyran, Acetyl Bromide | Graphite | 1,2-Dichloroethane | 1 hour | 85%[1] |
Purification Protocol
For large-scale applications, achieving high purity of this compound is essential. Vacuum distillation is the recommended method for purification.
Purification Workflow
Caption: Purification via Vacuum Distillation.
Experimental Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Distillation:
-
Gradually reduce the pressure to the desired level (e.g., 15 mm Hg).
-
Slowly heat the flask using a heating mantle.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction that distills at a constant temperature (approximately 109-110 °C at 15 mm Hg).[3][5][6]
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Product Handling: The collected fraction should be the pure this compound. Store it in a tightly sealed container in a cool, dry place.
Safety Considerations
-
This compound may be harmful if swallowed or in contact with skin.[1]
-
It can cause skin, eye, and respiratory irritation.[1]
-
Handle the chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Toluene is flammable and has associated health risks. Ensure proper ventilation and avoid ignition sources.
Conclusion
The acetylation of 5-bromo-1-pentanol is a robust and high-yielding method for the large-scale synthesis of this compound. The provided protocols for synthesis and purification offer a clear pathway to obtaining this important chemical intermediate with high purity. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe production.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 15848-22-3 [smolecule.com]
- 3. This compound | 15848-22-3 [chemicalbook.com]
- 4. This compound CAS 15848-22-3 for Organic Synthesis - this compound and 1-Acetoxy-5-Bromopentane [megawidechem.en.made-in-china.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Versatile Role of 5-Bromopentyl Acetate in Agrochemical Synthesis
Introduction
5-Bromopentyl acetate (B1210297) is a bifunctional molecule that serves as a valuable building block in the synthesis of various organic compounds. Its utility in the agrochemical industry, while not always explicitly documented for named, commercial products, is significant due to its chemical reactivity. The presence of both a terminal bromide and an acetate ester allows for a range of synthetic transformations, making it a versatile precursor for the synthesis of active agrochemical ingredients, particularly insect pheromones and other semiochemicals.
The bromo group provides a reactive site for nucleophilic substitution and coupling reactions, enabling the extension of carbon chains, while the acetate group can be carried through a synthetic sequence and later hydrolyzed to an alcohol or modified to another functional group. This dual functionality makes 5-Bromopentyl acetate an attractive starting material for the synthesis of long-chain, functionalized molecules that are characteristic of many insect pheromones.
These application notes provide a detailed, plausible protocol for the use of this compound in the synthesis of (Z)-7-dodecenyl acetate, a key component of the sex pheromone of several lepidopteran pest species. While this specific pathway is illustrative, the principles and methodologies are applicable to the synthesis of a broader range of agrochemicals.
Hypothetical Synthesis of (Z)-7-Dodecenyl Acetate
The following protocol details a hypothetical, yet chemically sound, multi-step synthesis of (Z)-7-dodecenyl acetate, a representative insect pheromone, starting from this compound.
Reaction Scheme
Caption: Synthetic pathway for (Z)-7-Dodecenyl acetate from this compound.
Experimental Protocols
Step 1: Preparation of 5-Acetoxypentylmagnesium Bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 110 mmol) and a small crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF, 50 mL).
-
In the dropping funnel, place a solution of this compound (20.9 g, 100 mmol) in anhydrous THF (100 mL).
-
Add a small portion of the this compound solution to the magnesium turnings and gently warm the flask to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature. The resulting grey solution of 5-acetoxypentylmagnesium bromide is used directly in the next step.
Step 2: Synthesis of Dodec-7-ynyl Acetate via Cuprate Coupling
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of copper(I) iodide (19.0 g, 100 mmol) in anhydrous THF (150 mL) and cool to -78 °C.
-
Slowly add the previously prepared Grignard reagent solution to the copper(I) iodide suspension at -78 °C with vigorous stirring to form the Gilman cuprate.
-
After stirring for 30 minutes at -78 °C, add a solution of 1-bromo-2-heptyne (17.5 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the cuprate solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford dodec-7-ynyl acetate.
Step 3: Stereoselective Reduction to (Z)-7-Dodecenyl Acetate
-
To a solution of dodec-7-ynyl acetate (21.0 g, 100 mmol) in methanol (B129727) (200 mL), add Lindlar's catalyst (1.0 g, 5% Pd on CaCO3, poisoned with lead) and quinoline (1.0 mL).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) while monitoring the reaction progress by TLC or GC.
-
Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL), wash successively with 1 M HCl (2 x 50 mL) to remove quinoline, saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (Z)-7-dodecenyl acetate.
Quantitative Data Summary
| Step | Reactant 1 | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Reactant 2 | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | This compound | 209.08 | 20.9 | 100 | Mg | 24.31 | 2.67 | 110 | 5-Acetoxypentylmagnesium bromide | 233.39 | 23.3 |
| 2 | 5-Acetoxypentylmagnesium bromide | 233.39 | - | 100 | 1-Bromo-2-heptyne | 175.07 | 17.5 | 100 | Dodec-7-ynyl acetate | 210.32 | 21.0 |
| 3 | Dodec-7-ynyl acetate | 210.32 | 21.0 | 100 | H2 | 2.02 | - | - | (Z)-7-Dodecenyl acetate | 212.34 | 21.2 |
Logical Workflow for Agrochemical Synthesis Using this compound
Caption: General workflow for utilizing this compound in agrochemical synthesis.
This compound is a highly adaptable synthetic intermediate with significant potential in the agrochemical sector. Its bifunctional nature allows for the construction of complex molecular architectures, particularly the long-chain acetate esters commonly found in insect pheromones. The detailed protocol for the synthesis of (Z)-7-dodecenyl acetate serves as a practical illustration of how this building block can be effectively employed. Researchers and drug development professionals can adapt these methodologies to create a wide array of targeted agrochemical compounds for applications in integrated pest management and sustainable agriculture.
Troubleshooting & Optimization
Technical Support Center: 5-Bromopentyl Acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-bromopentyl acetate (B1210297). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Synthesis Route 1: Acetylation of 5-Bromo-1-pentanol
This is a common and efficient method for synthesizing 5-bromopentyl acetate. However, several issues can arise, leading to low yield or impure product.
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Poor quality of reagents | Ensure 5-bromo-1-pentanol is pure and dry. Use fresh, anhydrous acetic anhydride (B1165640) as it readily hydrolyzes to acetic acid. |
| Inactive catalyst | If using a catalyst like DMAP, ensure it is of high quality and used in the correct amount. |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the reaction time or temperature slightly. |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of acetic anhydride.[1][2] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Reason for Formation | Prevention and Removal |
| Unreacted 5-bromo-1-pentanol | Broad peak around 3300-3400 cm⁻¹ in IR spectrum. | Incomplete reaction. | Use a slight excess of acetic anhydride. Can be removed by washing the organic layer with water and brine, or by column chromatography. |
| Acetic Acid | Sour smell. Can be detected by washing with a base. | Hydrolysis of acetic anhydride. | Use anhydrous conditions. Remove by washing the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases. |
| Tetrahydropyran (THP) | Detected by GC-MS. | Intramolecular Williamson ether synthesis of 5-bromo-1-pentanol, favored by strong bases. | Avoid strong bases if possible. Use a non-nucleophilic base like pyridine (B92270) or sodium carbonate.[1] Purification can be achieved by careful fractional distillation. |
Synthesis Route 2: From 1,5-Dibromopentane (B145557) and Potassium Acetate
This method involves a nucleophilic substitution reaction. The main challenges are controlling the stoichiometry to favor mono-substitution and avoiding elimination reactions.
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Low reactivity of 1,5-dibromopentane | Ensure the reaction temperature is adequate to facilitate the SN2 reaction. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred. |
| Poor quality of potassium acetate | Use anhydrous potassium acetate to maximize its nucleophilicity. |
| Side reactions | Elimination reactions can compete with substitution. Using a less hindered base or lower temperatures can minimize this. |
Issue 2: Formation of Multiple Products
| Impurity | Identification | Reason for Formation | Prevention and Removal |
| Unreacted 1,5-dibromopentane | Higher boiling point than the product. Can be identified by GC-MS. | Incomplete reaction. | Use a slight excess of potassium acetate and ensure sufficient reaction time. Can be separated by fractional distillation. |
| 1,5-Pentanediyl diacetate | Higher boiling point than the desired product. Can be identified by GC-MS and NMR. | Reaction of both bromine atoms with potassium acetate. | Use a stoichiometric excess of 1,5-dibromopentane relative to potassium acetate to favor mono-substitution. The diacetate can be removed by fractional distillation. |
| 5-Bromo-1-pentene | Lower boiling point. | Elimination side reaction. | Use a less basic acetate source if possible and avoid high temperatures. |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₃BrO₂ | 209.08 | 109-110 @ 15 mmHg[3] |
| 5-Bromo-1-pentanol | C₅H₁₁BrO | 167.04 | 117 @ 20 mmHg[4] |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 110 @ 15 mmHg |
| 1,5-Pentanediyl diacetate | C₉H₁₆O₄ | 188.22 | 246-248 @ 760 mmHg |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118 |
| Tetrahydropyran | C₅H₁₀O | 86.13 | 88 |
Purity Assessment and Impurity Identification
A combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy is recommended for assessing the purity of this compound and identifying impurities.
-
GC-MS: Ideal for separating and identifying volatile components like the desired product, unreacted starting materials, and side products.
-
¹H NMR: Provides structural information.
-
This compound: Look for a singlet around 2.05 ppm (acetyl protons), a triplet around 4.07 ppm (-CH₂-OAc), and a triplet around 3.41 ppm (-CH₂-Br).
-
5-Bromo-1-pentanol: Presence of a broad singlet for the hydroxyl proton and a triplet around 3.65 ppm (-CH₂-OH).
-
1,5-Dibromopentane: A triplet around 3.42 ppm (-CH₂-Br).
-
1,5-Pentanediyl diacetate: A singlet around 2.04 ppm (acetyl protons) and a triplet around 4.05 ppm (-CH₂-OAc).
-
-
IR Spectroscopy: Useful for identifying functional groups.
Experimental Protocols
Synthesis of this compound from 5-Bromo-1-pentanol[11]
-
To a reaction flask, add 33.4 g (200 mmol) of 5-bromo-1-pentanol, 25.4 g (240 mmol) of anhydrous sodium carbonate, 2.4 g (20 mmol) of N,N-dimethyl-4-aminopyridine (DMAP), and 200 mL of toluene (B28343).
-
Cool the mixture in an ice bath while stirring.
-
Add 22.5 g (220 mmol) of acetic anhydride dropwise to the mixture.
-
After the addition is complete, continue stirring the mixture for 1 hour under ice cooling.
-
Wash the reaction mixture successively with water (2x), dilute hydrochloric acid, and then water again.
-
Separate the organic layer and distill off the toluene under reduced pressure to obtain this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]
- 5. 1-Pentanol, 5-bromo- | C5H11BrO | CID 118709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentane, 1,5-dibromo- [webbook.nist.gov]
- 7. 1,5-Dibromopentane(111-24-0) IR2 [m.chemicalbook.com]
- 8. Pentane, 1,5-dibromo- [webbook.nist.gov]
- 9. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,5-Diacetoxypentane [webbook.nist.gov]
Side reactions and byproduct formation with 5-Bromopentyl acetate
Welcome to the Technical Support Center for 5-Bromopentyl Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might encounter when using 5-bromopentyl acetate as an alkylating agent.
Q1: My reaction yield is significantly lower than expected, and I observe an unknown byproduct with a cyclic ether structure. What is happening?
A1: This is a classic sign of intramolecular cyclization.
-
Likely Cause: The most common side reaction with this compound, especially under basic conditions, is the formation of tetrahydropyran (B127337) (THP). This occurs if the acetate group is hydrolyzed to a hydroxyl group, which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom. This five-membered ring formation is kinetically and thermodynamically favorable.
-
Troubleshooting & Prevention:
-
Control of Basicity: Use non-hydrolytic conditions where possible. If a base is required, use a non-nucleophilic, hindered base to deprotonate your intended nucleophile without promoting acetate hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the hydrolysis and subsequent cyclization.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can facilitate the hydrolysis of the acetate ester.
-
Choice of Reagents: If possible, consider using a different protecting group for the pentanol (B124592) that is more stable to your reaction conditions.
-
-
Reaction Pathway:
Figure 1: Desired SN2 reaction vs. intramolecular cyclization side reaction.
Q2: My reaction is producing a significant amount of an alkene byproduct, which I suspect is pent-4-en-1-yl acetate. How can I minimize this?
A2: This indicates that an elimination reaction (E2) is competing with your desired substitution reaction (SN2).
-
Likely Cause: this compound is a primary alkyl halide, which generally favors SN2 reactions. However, under certain conditions, an E2 elimination can occur, leading to the formation of an alkene.
-
Troubleshooting & Prevention:
-
Choice of Base/Nucleophile: Use a strong, but non-bulky, nucleophile that is a weak base to favor substitution. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will significantly favor elimination.[1]
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.[2]
-
Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor SN2 reactions. Polar protic solvents (e.g., ethanol, water) can favor elimination, especially with strong bases.[1]
-
-
Illustrative Data: The choice of base has a significant impact on the ratio of substitution to elimination products for primary alkyl halides.
| Base/Nucleophile | Base Strength | Steric Hindrance | Predominant Reaction |
| I⁻, RS⁻, CN⁻ | Weak | Low | SN2 |
| RO⁻ (e.g., CH₃O⁻) | Strong | Low | SN2 (major), E2 (minor) |
| t-BuO⁻ | Strong | High | E2 (major) |
| Table 1: Influence of Base/Nucleophile on the Reaction Pathway for Primary Alkyl Halides. |
-
Reaction Pathway:
Figure 2: Competing SN2 and E2 reaction pathways.
Q3: I am trying to perform an N-alkylation of a primary amine and I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A3: This is a common issue of over-alkylation, which can be controlled by adjusting the reaction stoichiometry.
-
Likely Cause: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation reaction that forms a tertiary amine.
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a large excess of the primary amine relative to this compound. This statistically favors the alkylation of the more abundant primary amine. A 3 to 5-fold excess is a good starting point.
-
Slow Addition: Add the this compound slowly to the solution of the amine. This keeps the concentration of the alkylating agent low and reduces the chance of the mono-alkylated product reacting further.
-
Protecting Groups: For more complex syntheses, consider using a protecting group on the amine that can be removed after the alkylation step.
-
-
Illustrative Data: The molar ratio of reactants is crucial for controlling the product distribution in the N-alkylation of a primary amine.
| Molar Ratio (Amine : Alkyl Halide) | Expected Mono-alkylation Yield | Expected Di-alkylation Yield |
| 1 : 1 | Moderate to Low | Significant |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| Table 2: Representative Yields for Mono- vs. Di-alkylation based on Reactant Stoichiometry. |
-
Reaction Pathway:
Figure 3: Sequential N-alkylation leading to over-alkylation.
Q4: My product appears to have been hydrolyzed, as I am isolating 5-bromopentan-1-ol instead of the expected acetate-containing product. How can I prevent this?
A4: This indicates hydrolysis of the acetate ester, which can occur under both acidic and basic conditions.
-
Likely Cause: The acetate group is susceptible to cleavage by strong acids or bases, or even by prolonged heating in the presence of water.
-
Troubleshooting & Prevention:
-
pH Control: Avoid strongly acidic or basic conditions if the acetate group needs to be preserved. If a base is necessary, use a weaker base or carefully control the stoichiometry.
-
Anhydrous Conditions: As with intramolecular cyclization, ensure your reaction is free from water.
-
Temperature and Reaction Time: Minimize the reaction temperature and time to reduce the extent of hydrolysis.
-
Work-up Procedure: During the reaction work-up, use mild conditions. Avoid strong acid or base washes if the acetate group is sensitive.
-
-
Hydrolysis Rates: The rate of ester hydrolysis is dependent on pH and temperature. The following table provides a qualitative comparison.
| Conditions | Relative Rate of Hydrolysis |
| Neutral (pH 7), Room Temp | Very Slow |
| Acidic (pH < 3), Heat | Moderate to Fast |
| Basic (pH > 10), Room Temp | Fast |
| Table 3: Qualitative Effect of pH and Temperature on Acetate Ester Hydrolysis. |
Experimental Protocols
Protocol 1: Standard O-Alkylation of Phenol (B47542) with this compound (Potential for Side Reactions)
This protocol describes a standard procedure that may result in the formation of byproducts if not carefully controlled.
-
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add phenol, potassium carbonate, and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Optimized O-Alkylation of Phenol with this compound (Troubleshooting Protocol)
This protocol incorporates measures to minimize common side reactions.
-
Materials:
-
Phenol (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.2 eq)
-
Anhydrous acetone
-
Oven-dried glassware, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
Assemble oven-dried glassware under an inert atmosphere.
-
To the reaction flask, add phenol and anhydrous acetone.
-
Add finely powdered anhydrous potassium carbonate.
-
Stir the mixture at a slightly elevated temperature (e.g., 40 °C) for 30 minutes to ensure formation of the phenoxide.
-
Slowly add this compound to the reaction mixture via a syringe pump over 1 hour.
-
Maintain the reaction temperature at 40-50 °C and monitor closely by TLC. Avoid prolonged heating.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the solids and wash with a small amount of anhydrous acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting Workflow
If you are experiencing issues with your reaction, follow this logical workflow to diagnose the problem.
References
How to improve the yield of 5-Bromopentyl acetate reactions
Technical Support Center: 5-Bromopentyl Acetate (B1210297) Synthesis
Welcome to the technical support center for 5-Bromopentyl acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the yield of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two primary, high-yielding methods for the synthesis of this compound:
-
Esterification of 5-Bromo-1-pentanol: This is a widely used method involving the reaction of 5-Bromo-1-pentanol with acetic anhydride (B1165640). The reaction is typically catalyzed by a base like N,N-dimethyl-4-aminopyridine (DMAP) in the presence of a scavenger base such as sodium carbonate.[1]
-
Ring-opening of Tetrahydropyran: This method involves the reaction of Tetrahydropyran with Acetyl bromide, catalyzed by graphite. It offers a good yield and an alternative starting material.[2]
Q2: What is the highest reported yield for this reaction and under what conditions?
A quantitative (100%) yield has been reported for the esterification of 5-bromo-1-pentanol.[1] The key conditions for achieving this yield are:
-
Reactants: 5-bromo-1-pentanol and acetic anhydride.
-
Catalyst: N,N-dimethyl-4-aminopyridine (DMAP).
-
Base: Anhydrous sodium carbonate.
-
Solvent: Toluene (B28343).
-
Temperature: The reaction is conducted under ice cooling (0°C).[1]
-
Reaction Time: Approximately 1 hour after the dropwise addition of acetic anhydride.[1]
Q3: What are the most critical factors that influence the reaction yield?
Several factors can significantly impact the yield:
-
Purity of Starting Materials: The purity of the starting material, 5-bromo-1-pentanol, is crucial. Impurities from its synthesis can carry through and cause side reactions.
-
Reagent Stoichiometry: Using a slight excess of acetic anhydride and ensuring the catalytic amount of DMAP is appropriate are important for driving the reaction to completion.[1]
-
Temperature Control: Low temperature (ice cooling) is critical to prevent side reactions and ensure selectivity.[1]
-
Moisture: The reaction should be carried out under anhydrous conditions, as water can hydrolyze the acetic anhydride and the final ester product. The use of anhydrous sodium carbonate also helps to scavenge any acid formed.[1]
Q4: How can I minimize the formation of common impurities?
The primary impurities arise from side reactions involving the two functional groups. To minimize them:
-
Avoid Strong Bases: Do not use strong bases like NaOH or alkoxides with the starting material 5-bromopentan-1-ol. This can lead to deprotonation of the alcohol followed by an intramolecular SN2 reaction (Williamson ether synthesis) to form tetrahydropyran, or elimination reactions.[3]
-
Ensure Anhydrous Conditions: Water can react with the bromo- group to form 1,5-pentanediol, which can then be di-acetylated, leading to a significant impurity.
-
Proper Work-up: A thorough aqueous work-up, including washes with water and dilute acid, is essential to remove the base, catalyst, and any remaining acetic anhydride or acetic acid.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem: My reaction yield is significantly lower than expected.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting alcohol is still present, consider extending the reaction time. Ensure that the DMAP catalyst has not degraded and is fully dissolved in the reaction mixture.
-
-
Possible Cause 2: Sub-optimal Reaction Temperature.
-
Solution: Maintain the reaction temperature strictly at 0°C (ice bath). Higher temperatures can favor side reactions.
-
-
Possible Cause 3: Degradation During Work-up.
-
Solution: Ensure that any aqueous washes are performed with cold solutions to minimize hydrolysis of the ester product. Avoid prolonged contact with acidic or basic solutions.
-
-
Possible Cause 4: Loss during Purification.
Problem: My final product is impure, with unexpected peaks in the NMR or GC analysis.
-
Possible Cause 1: Presence of 1,5-diacetoxypentane.
-
Symptom: A symmetrical molecule that will have a distinct NMR spectrum from your product.
-
Reason: This impurity arises if your starting 5-bromo-1-pentanol was contaminated with 1,5-pentanediol.
-
Solution: Purify the starting 5-bromo-1-pentanol by distillation or column chromatography before the esterification step.
-
-
Possible Cause 2: Presence of Tetrahydropyran.
-
Symptom: A low-boiling, volatile impurity.
-
Reason: This can be formed if a strong base was used, causing an intramolecular cyclization.[3]
-
Solution: Use a non-nucleophilic base like sodium carbonate or pyridine (B92270) instead of hydroxides or alkoxides.
-
-
Possible Cause 3: Residual Acetic Anhydride/Acid.
-
Symptom: Sharp singlets around 2.1 ppm in the ¹H NMR and a characteristic vinegar smell.
-
Solution: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to quench and remove any remaining acetic anhydride and acetic acid.
-
Data Presentation: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Reagents/Catalyst | Solvent | Temp. | Time | Reported Yield | Reference |
| Esterification | 5-Bromo-1-pentanol, Acetic anhydride | DMAP, Na₂CO₃ | Toluene | 0 °C | 1 hr | Quantitative | [1] |
| Ring Opening | Tetrahydropyran, Acetyl bromide | Graphite | 1,2-Dichloroethane | N/A | 1 hr | 85% | [2] |
Detailed Experimental Protocol
High-Yield Synthesis of this compound via Esterification
This protocol is adapted from a method reporting a quantitative yield.[1]
Materials:
-
5-bromo-1-pentanol (33.4 g, 200 mmol)
-
Anhydrous sodium carbonate (25.4 g, 240 mmol)
-
N,N-dimethyl-4-aminopyridine (DMAP) (2.4 g, 20 mmol)
-
Acetic anhydride (22.5 g, 220 mmol)
-
Toluene (200 mL)
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Saturated sodium bicarbonate solution
Procedure:
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-bromo-1-pentanol (33.4 g), anhydrous sodium carbonate (25.4 g), DMAP (2.4 g), and toluene (200 mL).
-
Cooling: Place the flask in an ice bath and stir the mixture until the temperature equilibrates to 0°C.
-
Addition of Acetic Anhydride: Add acetic anhydride (22.5 g) to the dropping funnel. Add the acetic anhydride dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, continue to stir the mixture under ice cooling for 1 hour. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) to confirm the disappearance of the starting alcohol.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture twice with 100 mL of water.
-
Wash once with 100 mL of dilute hydrochloric acid to remove DMAP and any remaining base.
-
Wash once with 100 mL of saturated sodium bicarbonate solution to remove excess acetic acid.
-
Wash once more with 100 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting oil can be further purified by vacuum distillation (b.p. 109-110 °C @ 15 mmHg) to yield pure this compound.
-
Visualizations
References
Technical Support Center: Purification of Crude 5-Bromopentyl Acetate
This guide provides detailed troubleshooting advice and experimental protocols for the purification of crude 5-Bromopentyl acetate (B1210297) using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the column chromatography of 5-Bromopentyl acetate.
Q1: How do I choose the best solvent system (eluent) for my purification?
A1: The most critical step for successful separation is selecting the right solvent system.[1] This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[2][3]
-
Goal: Find a solvent mixture that gives your target compound, this compound, a Retention Factor (Rf) value between 0.25 and 0.35 on a silica (B1680970) gel TLC plate.[1][3] This Rf range ensures the compound spends enough time on the column to separate effectively from impurities.[3]
-
Starting Point: this compound is a relatively non-polar compound (an alkyl halide and an ester).[4] Good starting solvent systems are mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[5][6] Begin with a low percentage of the polar solvent, for example, 5-10% ethyl acetate in hexane (v/v).[5]
-
Optimization: Run several TLC plates with varying solvent ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate). The ideal system will show a clear separation between the spot for this compound and any impurity spots.
Q2: My product is eluting with impurities. How can I improve the separation?
A2: Poor separation can result from several factors. Refer to the troubleshooting table below and consider the following:
-
Solvent System: Your eluent may be too polar, causing all compounds to travel down the column too quickly. Try decreasing the proportion of the polar solvent (e.g., from 10% ethyl acetate to 5%).
-
Column Overloading: The amount of crude material may be too large for the amount of silica gel used. A general rule is to use a silica gel weight that is 20 to 50 times the weight of the crude sample.[4]
-
Flow Rate: Eluting the column too quickly reduces the time for equilibrium between the stationary and mobile phases, leading to broader bands and poorer separation. Reduce the flow rate.
-
Column Packing: Poorly packed columns with cracks, channels, or air bubbles will lead to uneven solvent flow and band broadening.[7] If this occurs, the column must be repacked.
Q3: The product is not coming off the column, or the elution is very slow.
A3: This indicates that the solvent system is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent.[2] For example, if you started with 5% ethyl acetate in hexane, you can switch to a 10% or 15% mixture after collecting a set number of fractions. This is known as a "gradient elution."[2] Be sure to check your TLC analysis to ensure you don't increase the polarity so much that the product elutes with more polar impurities.
Q4: My compound appears as a long streak or "tail" on the TLC and column.
A4: Tailing can be caused by several issues:
-
Sample Application: The initial sample was loaded onto the column in too large a volume of solvent, or a solvent that was too polar. The sample should always be loaded in the minimum possible volume of the initial, low-polarity eluent.[8]
-
Acidity of Silica: this compound contains an ester functional group which could potentially interact with the slightly acidic silica gel.[4] If tailing is severe, you can try neutralizing the silica gel by preparing the slurry in an eluent containing a small amount of triethylamine (B128534) (~1%).[9] Alternatively, using a different stationary phase like neutral alumina (B75360) may resolve the issue.[9]
-
Concentration: The sample applied to the TLC plate might be too concentrated, causing streaking.[6] Dilute the sample before spotting it on the TLC plate.
Q5: I suspect my product is decomposing on the column. What should I do?
A5: While this compound is generally stable, some compounds can degrade on acidic silica gel.[9]
-
Confirmation: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears at the baseline or elsewhere, decomposition is likely occurring.
-
Solution: As mentioned above, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel by adding a small amount of a non-nucleophilic base like triethylamine to your eluent.[9][10]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃BrO₂ | [11] |
| Molecular Weight | 209.08 g/mol | [11] |
| Appearance | Clear, colorless to light yellow liquid | [11],[12] |
| Boiling Point | 109-110 °C @ 15 mmHg | [11],[13], |
| Density | ~1.255 g/mL at 25 °C | , |
| Solubility | Slightly soluble in water | [12],[13] |
Table 2: Common Eluent Systems for Column Chromatography on Silica Gel
| Solvent System (v/v) | Polarity | Typical Applications |
| 100% Hexane or Petroleum Ether | Very Low | Separation of non-polar hydrocarbons, alkyl halides.[5] |
| 5-20% Ethyl Acetate in Hexane | Low to Moderate | A standard system for compounds of "normal" polarity like esters, ethers, and ketones.[5] Good starting point for this compound. |
| 20-50% Ethyl Acetate in Hexane | Moderate | Separation of more polar compounds. |
| 1-5% Methanol (B129727) in Dichloromethane | Moderate to High | Separation of polar compounds like alcohols. Note: Using more than 10% methanol can dissolve silica gel.[5] |
Table 3: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Eluent is too polar; Column is overloaded; Flow rate is too high; Poor column packing. | Decrease eluent polarity; Use a larger column or less sample; Reduce flow rate; Repack the column carefully. |
| No Elution of Product | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[14] |
| Product Elutes Too Quickly | Eluent is too polar. | Use a less polar solvent system as determined by TLC.[1] |
| Band Tailing/Streaking | Sample loaded in too much solvent; Sample is too concentrated; Acidic silica interaction. | Load sample in minimal solvent volume; Use a more dilute sample for TLC; Add ~1% triethylamine to the eluent or use alumina.[9] |
| Product Decomposition | Compound is unstable on acidic silica gel. | Confirm instability with a time-course TLC test; Use neutral alumina or silica gel deactivated with triethylamine.[14] |
| Cracked/Bubbled Column Bed | Improper packing (slurry was not uniform, or column ran dry). | The column must be repacked. Ensure the solvent level never drops below the top of the silica bed.[4] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the wet-packing method, which is reliable for achieving a well-packed column.[15]
1. Materials and Reagents
-
Chromatography column with a stopcock
-
Silica gel (60 Å, 230-400 mesh)
-
Crude this compound
-
Solvents (HPLC grade): Hexane, Ethyl Acetate
-
Sand (acid-washed)
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
TLC plates (silica gel coated), TLC developing chamber, UV lamp
-
Glass wool or cotton
-
Long glass rod or pipette
-
Rotary evaporator
2. Preparation
-
Determine Eluent via TLC: As described in Q1, find the optimal solvent system that gives this compound an Rf of 0.25-0.35. For this example, we will assume a system of 10% Ethyl Acetate in Hexane (v/v) is optimal.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 20-50x the weight of your crude product).[4] Add your starting eluent (10% EtOAc/Hexane) to form a consistent, pourable slurry.[15] Stir gently with a glass rod to release any trapped air bubbles.
-
Prepare the Column:
3. Procedure
-
Pack the Column:
-
With the stopcock open and a flask underneath to collect the solvent, slowly and carefully pour the silica slurry into the column.[15]
-
Continuously tap the side of the column gently to encourage the silica to settle evenly and to dislodge any air bubbles.[15]
-
Add more eluent as needed to ensure the column does not run dry. The solvent level must always remain above the silica bed.
-
Once all the silica has settled, add a final thin layer (~1 cm) of sand on top to protect the silica surface.[15]
-
Drain the eluent until the solvent level is just at the top of the sand layer. Do not let it go below this point.[4]
-
-
Load the Sample:
-
Dissolve your crude this compound in the minimum amount of the starting eluent (10% EtOAc/Hexane).
-
Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand layer.[8]
-
Rinse the sample flask with a tiny amount of eluent and add this to the column to ensure all the product is transferred.
-
Drain the solvent again until the level is just at the top of the sand.
-
-
Elute the Column and Collect Fractions:
-
Carefully fill the top of the column with fresh eluent.
-
Begin collecting the eluting solvent in a series of numbered test tubes or flasks.[7]
-
Maintain a steady, but not excessive, flow rate.
-
Continuously add more eluent to the top of the column so it never runs dry.
-
-
Monitor the Fractions:
-
Periodically, spot fractions onto a TLC plate to monitor the separation. Spot multiple fractions per plate alongside a spot of your crude starting material.
-
Visualize the TLC plates under a UV lamp.
-
Identify the fractions that contain your pure product (a single spot at the correct Rf value).
-
4. Post-Purification
-
Combine Fractions: Combine all fractions that contain the pure this compound.
-
Remove Solvent: Remove the eluent using a rotary evaporator to yield the purified product. Be mindful of the product's boiling point (109-110 °C at 15 mmHg) to avoid evaporation of the product itself.[11]
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. This compound | 15848-22-3 [chemicalbook.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting failed reactions involving 5-Bromopentyl acetate
Welcome to the technical support center for 5-Bromopentyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 5-Bromopentyl acetate in organic synthesis?
This compound is a bifunctional molecule commonly used as a building block in organic synthesis. Its primary applications include:
-
Williamson Ether Synthesis: The bromo group serves as a good leaving group for SN2 reactions with alkoxides to form ethers. The acetate group can be retained or subsequently hydrolyzed.
-
Alkylation of Nucleophiles: It is an effective alkylating agent for a variety of nucleophiles, including amines, carboxylates, and thiolates.
-
Synthesis of Substituted Pentanols: The acetate group can be hydrolyzed to reveal a primary alcohol, allowing for further functionalization after the bromo group has reacted.
Q2: What are the common side reactions to consider when using this compound?
The two primary competing reactions are elimination and hydrolysis of the ester.
-
Elimination (E2): This is more likely to occur with sterically hindered or strong, non-nucleophilic bases, leading to the formation of pentenyl acetate.
-
Ester Hydrolysis: The acetate group is susceptible to cleavage under both acidic and basic conditions, which can lead to the formation of 5-bromopentan-1-ol (B46803). This is a significant consideration when using strong bases like sodium hydroxide (B78521) or potassium hydroxide, especially in the presence of water.
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored in a cool, dry place away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis.
Troubleshooting Failed Reactions
Issue 1: Low Yield in Williamson Ether Synthesis
Symptoms:
-
Low conversion of starting material (this compound).
-
Formation of a significant amount of 5-pentenyl acetate.
-
Presence of 5-bromopentan-1-ol in the product mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base is too strong or sterically hindered | Use a less hindered base like sodium hydride (NaH) or potassium carbonate (K2CO3) instead of potassium tert-butoxide. |
| Reaction temperature is too high | Run the reaction at a lower temperature to favor substitution over elimination. Monitor the reaction progress by TLC or GC-MS. |
| Hydrolysis of the acetate group | Ensure anhydrous reaction conditions. Use an aprotic solvent like DMF or acetonitrile. If using an alkoxide in its parent alcohol, ensure the alcohol is dry. |
| Incomplete deprotonation of the alcohol | Use a slight excess of the base to ensure complete formation of the alkoxide. |
Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Issue 2: Unexpected Product Formation in Reactions with Amines
Symptoms:
-
Formation of a di-alkylated product.
-
Low conversion of the amine starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-alkylation of the amine | Use a larger excess of the amine relative to this compound to favor mono-alkylation. |
| Amine is not nucleophilic enough | If the amine is weakly basic, consider adding a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HBr formed during the reaction. |
| In-situ salt formation | The HBr generated can protonate the starting amine, reducing its nucleophilicity. The addition of a non-nucleophilic base will prevent this. |
Reaction Pathway for Amine Alkylation
Caption: Reaction pathway for the alkylation of amines with this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenoxypentyl Acetate (Williamson Ether Synthesis)
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Example:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopentan-1-ol | Acetic anhydride | DMAP, Na₂CO₃ | Toluene | 0 | 1 | quantitative | [1] |
Protocol 2: Synthesis of 5-Azidopentyl Acetate
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.
References
Technical Support Center: Optimizing Reaction Conditions for Alkylation with 5-Bromopentyl Acetate
Welcome to the Technical Support Center for optimizing alkylation reactions utilizing 5-bromopentyl acetate (B1210297). This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during the synthesis of O- and N-alkylated compounds with this versatile reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during alkylation with 5-bromopentyl acetate, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation of Nucleophile: The base used is not strong enough to fully deprotonate the phenol (B47542), amine, or heterocyclic substrate. | - For phenols and heterocycles like imidazoles, consider stronger bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For less acidic nucleophiles, sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF can be effective.[1] - Ensure the base is fresh and anhydrous, as moisture can reduce its efficacy. |
| 2. Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may hinder the reaction kinetics. | - Polar aprotic solvents such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), or acetone (B3395972) are generally preferred for Sₙ2 reactions as they solvate the cation of the base, enhancing the nucleophilicity of the anion.[1] - For phase transfer catalysis (PTC) conditions, a nonpolar solvent like toluene (B28343) in combination with a phase transfer catalyst can be effective. | |
| 3. Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | - Gently heat the reaction mixture. For many alkylations with alkyl bromides, temperatures in the range of 60-100°C are often employed.[2] Monitor for potential side reactions at elevated temperatures. | |
| Formation of Side Products | 1. C-Alkylation of Phenols: In addition to the desired O-alkylation, the aromatic ring of the phenol can undergo competing C-alkylation, especially at the ortho and para positions.[3][4] | - The choice of solvent and counter-ion can influence the O/C alkylation ratio. Less polar, aprotic solvents generally favor O-alkylation. - Using a strong base to generate the phenoxide ion in situ can increase the rate of O-alkylation. |
| 2. Over-alkylation of Primary/Secondary Amines: The N-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. | - Use a stoichiometric excess of the amine relative to this compound. - Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent. - If mono-alkylation is the desired outcome, consider a protecting group strategy or an alternative synthetic route like reductive amination. | |
| 3. Hydrolysis of the Acetate Group: The basic conditions required for the deprotonation of the nucleophile can lead to the saponification of the acetate ester functionality on this compound, resulting in the formation of 5-bromopentan-1-ol. | - Use milder bases like potassium carbonate over stronger bases like sodium hydroxide (B78521) where possible. - Keep reaction temperatures as low as feasible to minimize the rate of hydrolysis. - If hydrolysis is a persistent issue, consider protecting the hydroxyl group of the nucleophile and using a stronger alkylating agent, followed by deprotection. | |
| Difficult Purification | 1. Co-elution of Starting Material and Product: The starting nucleophile and the alkylated product may have similar polarities, making separation by column chromatography challenging. | - Optimize the reaction to drive it to completion to minimize residual starting material. - Explore different solvent systems for chromatography to improve separation. - Consider derivatization of the product or starting material to alter its polarity before chromatography. |
| 2. Presence of Multiple Products: A mixture of O- and C-alkylated products, or mono- and di-alkylated products, can complicate purification. | - Adjust reaction conditions (base, solvent, temperature) to favor the formation of the desired product. - Recrystallization may be an effective method for separating isomers if a suitable solvent can be found. |
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for an O-alkylation of a phenol with this compound?
A typical starting point for the O-alkylation of a phenol involves dissolving the phenol in a polar aprotic solvent like DMF or acetonitrile. A slight excess of a moderately strong base, such as potassium carbonate (1.5-2.0 equivalents), is added, and the mixture is stirred at room temperature for a short period to form the phenoxide. Then, this compound (1.0-1.2 equivalents) is added, and the reaction is heated to 60-80°C while monitoring its progress by TLC or LC-MS.[2]
Q2: How can I favor N-alkylation over C-alkylation when reacting an indole (B1671886) with this compound?
The C3 position of indole is generally more nucleophilic than the N1 position, which can lead to competing C-alkylation. To favor N-alkylation, the use of a base to deprotonate the indole nitrogen is crucial.[5] Using a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile can promote the formation of the N-alkylated product.[5]
Q3: Is the acetate group on this compound stable to the basic conditions of the alkylation reaction?
The stability of the acetate group is a key consideration. Under strongly basic conditions (e.g., NaOH, NaH) and elevated temperatures, there is a significant risk of hydrolysis (saponification) of the ester to a carboxylate and 5-bromopentan-1-ol. To minimize this side reaction, it is advisable to use the mildest effective base (e.g., K₂CO₃) and the lowest possible reaction temperature that allows for a reasonable reaction rate. Careful monitoring of the reaction is recommended to avoid prolonged exposure to harsh conditions.
Q4: What is a suitable work-up procedure for an alkylation reaction with this compound?
After the reaction is deemed complete, a typical work-up procedure involves cooling the reaction mixture to room temperature and then pouring it into water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic extracts are washed with water and then with brine to remove any remaining inorganic salts. The organic layer is subsequently dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Experimental Protocols
Protocol 1: O-Alkylation of 4-Hydroxybenzaldehyde (B117250) with this compound
This protocol describes a general procedure for the etherification of a phenolic hydroxyl group.
Materials:
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4-Hydroxybenzaldehyde
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This compound
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Water
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add this compound (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and pour it into cold water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of Pyrazole (B372694) with this compound
This protocol provides a general method for the N-alkylation of a pyrazole ring.
Materials:
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Pyrazole
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This compound
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (MeCN), anhydrous
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Ethyl acetate
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Water
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
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Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
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Heat the reaction to reflux (approximately 82°C) and monitor its progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for alkylation with this compound.
Caption: Troubleshooting decision tree for alkylation with this compound.
References
Technical Support Center: 5-Bromopentyl Acetate Synthesis & Workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopentyl acetate (B1210297). The focus is on preventing its hydrolysis during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is 5-Bromopentyl acetate and why is its hydrolysis a concern?
This compound is an organic compound containing both an ester and a bromoalkane functional group.[1] It is often used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Hydrolysis is the cleavage of the ester group in the presence of water to yield 5-bromopentan-1-ol (B46803) and acetic acid. This is a significant concern during reaction workup as it leads to product loss and impurities, reducing the overall yield and purity of the desired compound.
Q2: Under what conditions is this compound most susceptible to hydrolysis?
The hydrolysis of this compound is significantly accelerated by the presence of acids or bases. Therefore, aqueous workup steps that involve acidic or basic washes pose the highest risk. Elevated temperatures also increase the rate of hydrolysis.
Q3: What are the tell-tale signs of significant hydrolysis during my workup?
The primary indicators of ester hydrolysis are a lower than expected yield of this compound and the presence of 5-bromopentan-1-ol and acetic acid as impurities in the crude product. These can be detected by analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Can I use a strong base like sodium hydroxide (B78521) to neutralize the reaction mixture?
It is highly discouraged to use strong bases like sodium hydroxide. Strong bases, such as NaOH or KOH, are very effective at catalyzing ester hydrolysis, a reaction known as saponification, which is generally irreversible. It is recommended to use a mild base, such as sodium bicarbonate, to neutralize any acid catalysts.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide addresses common issues encountered during the workup of this compound that can lead to hydrolysis and reduced yields.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Hydrolysis during aqueous wash: The use of strong acids or bases, or prolonged exposure to aqueous conditions, can cause the ester to hydrolyze back to the corresponding alcohol and carboxylic acid. | - Use a mild inorganic base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization. - Perform all aqueous washes with cold (0-5 °C) solutions to slow down the rate of hydrolysis. - Minimize the time the organic phase is in contact with the aqueous phase. |
| Incomplete extraction of the product: this compound may have some solubility in the aqueous layer, leading to loss of product. | - After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent. - Use a brine (saturated NaCl solution) wash as the final aqueous step to reduce the solubility of the organic product in the aqueous phase. | |
| Presence of 5-Bromopentan-1-ol impurity in the final product | Significant hydrolysis has occurred: The presence of the starting alcohol indicates that the ester has been cleaved. | - Review the workup protocol and identify steps where acidic or basic conditions were too harsh or temperatures were too high. - Implement the recommended solutions for preventing hydrolysis mentioned above. |
| Emulsion formation during extraction | Insufficient solvent volume or vigorous shaking: Emulsions can trap the product and make phase separation difficult, leading to lower yields. | - Add more of the organic solvent to help break the emulsion. - Instead of vigorous shaking, gently invert the separatory funnel multiple times. - A small amount of brine can also help to break up emulsions. |
Quantitative Data Summary
| Condition | Relative Rate of Hydrolysis | Implication for Workup |
| Strongly Acidic (pH 1-2) | High | Avoid washing with strong acids. |
| Weakly Acidic (pH 4-6) | Low | Mildly acidic conditions are generally safe for short periods. |
| Neutral (pH 7) | Very Low | Pure water washes are relatively safe, especially when cold. |
| Weakly Basic (pH 8-10) | Moderate | Use of weak bases like NaHCO₃ should be done efficiently and at low temperatures. |
| Strongly Basic (pH 12-14) | Very High | Avoid strong bases like NaOH and KOH entirely. |
| Low Temperature (0-5 °C) | Significantly Reduced | All aqueous steps should be performed on ice. |
| Room Temperature (~25 °C) | Baseline | Work quickly to minimize exposure time. |
| Elevated Temperature (>40 °C) | Significantly Increased | Avoid any heating during the workup process. |
Experimental Protocols
Protocol 1: Optimized Workup to Minimize Hydrolysis of this compound
This protocol assumes the reaction has been completed and the goal is to isolate the this compound product while minimizing hydrolysis.
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Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. Then, place the flask in an ice-water bath to bring the temperature down to 0-5 °C.
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Quenching (if applicable): If the reaction contains a water-reactive reagent, quench it carefully by slowly adding cold, deionized water while maintaining the low temperature.
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Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Neutralization: Wash the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control any gas evolution from acid neutralization. Gently invert the funnel multiple times, venting frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
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Brine Wash: Wash the organic layer with a cold, saturated solution of sodium chloride (brine). This step helps to remove residual water and inorganic salts from the organic phase.
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Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh, dry solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating of the flask.
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Purification: If necessary, purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for preventing hydrolysis during workup.
Caption: Troubleshooting decision tree for low yield.
References
Removal of unreacted starting material from 5-Bromopentyl acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 5-bromopentyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I might find in my crude 5-bromopentyl acetate?
A1: Depending on your synthetic route, common impurities include 1,5-dibromopentane (B145557), 5-bromo-1-pentanol, acetic acid, and acetic anhydride.
Q2: How can I remove acidic impurities like acetic acid from my product?
A2: An extractive workup using an aqueous basic solution is the most effective method. Washing the crude product dissolved in an organic solvent with a saturated sodium bicarbonate solution will neutralize and remove acetic acid.
Q3: My product is contaminated with unreacted 1,5-dibromopentane. How can I separate them?
A3: Fractional distillation under reduced pressure (vacuum distillation) is the recommended method for separating this compound from 1,5-dibromopentane due to their different boiling points.
Q4: I'm seeing an emulsion form during the extractive workup. What should I do?
A4: Emulsions are a common issue. To resolve this, you can try adding brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous layer, which often helps to break the emulsion. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.
Data Presentation: Physical Properties of Key Compounds
The following table summarizes the key physical properties of this compound and its common unreacted starting materials to aid in developing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | 209.08 | 109-110 (at 15 mmHg) | 1.255 (at 25°C) | Slightly soluble[1] |
| 1,5-Dibromopentane | 229.94 | 110 (at 15 mmHg) | 1.688 (at 25°C) | Insoluble |
| 5-Bromo-1-pentanol | 167.04 | 108-110 (at 10 mmHg) | 1.398 (at 25°C) | Slightly soluble |
| Acetic Acid | 60.05 | 118.1 | 1.049 | Miscible |
| Acetic Anhydride | 102.09 | 139.8 | 1.082 | Reacts with water |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Residual acidic impurity (e.g., acetic acid) detected after aqueous wash. | - Insufficient washing. - Incomplete neutralization. | - Perform additional washes with saturated sodium bicarbonate solution. - Test the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.[2] - For trace amounts, consider azeotropic removal with a non-polar solvent like heptanes under reduced pressure. |
| Poor separation of this compound and 1,5-dibromopentane during vacuum distillation. | - Inefficient distillation column. - Incorrect pressure and temperature settings. | - Use a fractionating column with a higher number of theoretical plates. - Ensure a stable vacuum and carefully control the heating mantle temperature to maintain a slow and steady distillation rate. - Refer to the boiling point data at reduced pressure to optimize the separation parameters. |
| Formation of a persistent emulsion during extractive workup. | - Vigorous shaking. - Presence of surfactants or particulate matter. | - Instead of shaking, gently invert the separatory funnel multiple times.[3] - Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase.[3][4] - If the emulsion persists, filter the entire mixture through a pad of Celite.[5] - As a last resort, centrifugation can be effective in breaking the emulsion.[6] |
| Low product yield after purification. | - Product loss during aqueous washes. - Incomplete distillation. - Degradation of the product. | - Minimize the number of aqueous washes. - Ensure complete transfer of all layers during extraction and distillation. - Avoid excessive heating during distillation to prevent decomposition of the heat-sensitive alkyl halide. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Acidic Impurities
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Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use approximately 2-3 volumes of solvent for every volume of crude product.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.
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Neutralization: Add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Mix by gentle inversions, again venting frequently. The formation of CO₂ gas may cause pressure to build. Continue until no more gas evolves. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and help break any minor emulsions.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
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Filtration: Filter the solution to remove the drying agent. The resulting solution contains the purified product in the organic solvent.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
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Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional but recommended for close-boiling impurities), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
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Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.
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Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound at the recorded pressure (e.g., 109-110 °C at 15 mmHg). Discard any initial lower-boiling fractions and monitor the temperature for any significant drops or increases, which may indicate the presence of other components.
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Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
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Cooling and Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Visualizations
References
Technical Support Center: Identifying Byproducts in 5-Bromopentyl Acetate Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromopentyl acetate (B1210297) in their reactions. The focus is on the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where I might see byproducts with 5-bromopentyl acetate?
A1: this compound is a versatile reagent commonly used in nucleophilic substitution and elimination reactions. The Williamson ether synthesis, where it reacts with an alkoxide or phenoxide, is a primary application where byproduct formation is observed. Other reactions include Grignard reactions and direct substitutions with various nucleophiles.
Q2: What are the typical byproducts I should expect in a Williamson ether synthesis using this compound?
A2: In a Williamson ether synthesis, the primary competing reaction is E2 elimination, which leads to the formation of an alkene. Other potential byproducts can arise from unreacted starting materials, side reactions of the nucleophile, or hydrolysis. Common byproducts include 5-pentenyl acetate (from elimination), unreacted this compound, the alcohol corresponding to your alkoxide (if it is in excess or from hydrolysis), and potentially di-ether or di-acetate species depending on the reaction conditions.
Q3: How can I differentiate between the desired product and byproducts in my GC-MS chromatogram?
A3: Differentiation is achieved by comparing the retention times and mass spectra of the peaks in your chromatogram to known standards or by interpreting the fragmentation patterns. The desired product will have a specific retention time and mass spectrum. Byproducts will have different retention times and unique fragmentation patterns that can be used for their identification. It is crucial to run a GC-MS of your starting materials (this compound and the nucleophile's corresponding alcohol/phenol) to identify their retention times.
Q4: My GC-MS shows a peak with a mass spectrum that I cannot identify. What should I do?
A4: Unidentified peaks can be challenging. First, consider all possible side reactions, such as elimination, hydrolysis, or reactions with solvent impurities. Analyze the fragmentation pattern of the unknown peak to deduce its structure. Key fragments to look for include the loss of the acetate group (CH₃COO·, 59 Da), the bromo group (Br·, 79/81 Da), or fragments of the pentyl chain. If you have access to a high-resolution mass spectrometer, obtaining an accurate mass can help determine the elemental composition.
Troubleshooting Guide
Issue 1: Unexpected Peaks in the GC-MS Chromatogram
Scenario: You have performed a Williamson ether synthesis between this compound and sodium phenoxide to synthesize 5-phenoxypentyl acetate. Your GC-MS shows several peaks in addition to your expected product.
Troubleshooting Steps:
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Identify Known Components: First, identify the peaks corresponding to your starting materials (this compound and phenol) and your desired product (5-phenoxypentyl acetate) by comparing their retention times and mass spectra to standards if available.
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Analyze Fragmentation Patterns of Unknowns: For the remaining unidentified peaks, carefully examine their mass spectra. The following table provides potential byproducts and their expected GC-MS characteristics.
Table 1: Potential Byproducts in the Williamson Ether Synthesis of 5-Phenoxypentyl Acetate and Their GC-MS Signatures
| Compound Name | Structure | Plausible m/z of Key Fragments | Likely Formation Pathway |
| 5-Pentenyl acetate | CH₃CO₂(CH₂)₃CH=CH₂ | 68, 82, 128 | E2 Elimination |
| 1,5-Pentanediol (B104693) diacetate | CH₃CO₂(CH₂)₅O₂CCH₃ | 43, 61, 115, 128, 188 | Reaction of 1,5-pentanediol impurity |
| Diphenyl ether | C₆H₅OC₆H₅ | 51, 77, 170 | Self-condensation of phenoxide |
| 5-Bromopentan-1-ol | Br(CH₂)₅OH | 55, 82, 123, 166/168 | Incomplete acetylation of starting material |
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Consider Reaction Conditions:
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High Temperatures: Favor the E2 elimination byproduct, 5-pentenyl acetate.
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Presence of Water: Can lead to hydrolysis of the acetate group, forming alcohols, or hydrolysis of the bromo group.
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Strongly Basic Conditions: Will also favor elimination.
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Issue 2: Low Yield of the Desired Product
Scenario: The peak corresponding to your desired product is significantly smaller than the peaks of the byproducts, particularly the elimination product.
Troubleshooting Steps:
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Optimize Reaction Temperature: Lowering the reaction temperature can disfavor the elimination reaction (E2) in favor of the substitution reaction (SN2).[1]
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Choice of Base and Solvent: Use a less sterically hindered base if possible. The choice of solvent can also influence the SN2/E2 ratio. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.
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Purity of Starting Materials: Ensure your this compound is free of its precursor, 5-bromopentan-1-ol, as this can lead to unwanted side reactions.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
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Alkoxide/Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or phenol (B47542) (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
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Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
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Addition of this compound: Add this compound (1.0 eq.) dropwise to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or GC-MS.
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Workup: Once the reaction is complete, quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.
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GC Conditions (Example):
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Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Inlet Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions (Example):
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-500.
-
Visualizations
Caption: Experimental workflow from reaction to analysis.
Caption: Troubleshooting decision tree for unexpected peaks.
References
Stability of 5-Bromopentyl acetate in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-bromopentyl acetate (B1210297) in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected disappearance of starting material in the reaction mixture. | Degradation of 5-bromopentyl acetate. The compound is susceptible to hydrolysis of the ester and nucleophilic substitution of the bromide. This is accelerated by the presence of strong acids, bases, or nucleophiles. Protic solvents can also facilitate degradation through solvolysis. | - Control the pH: Ensure your reaction medium is neutral if degradation is undesirable. - Solvent Choice: If possible, use a non-polar, aprotic solvent for storage and for reactions where the acetate and bromide moieties need to remain intact. - Temperature: Store this compound at cool temperatures as recommended and avoid heating reaction mixtures unnecessarily.[1] - Inert Atmosphere: For long-term storage or sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of unknown impurities in the sample. | Hydrolysis or Solvolysis. In the presence of water or other protic solvents (like alcohols), this compound can degrade into 5-bromopentan-1-ol (B46803) and acetic acid (hydrolysis), or the corresponding ether and acetic acid (solvolysis).[2][3] | - Analyze for Degradants: Use analytical techniques like HPLC, GC-MS, or NMR to identify the impurities. Expected degradation products include 5-bromopentan-1-ol, acetic acid, and products of reaction with the solvent. - Use Dry Solvents: Employ anhydrous solvents, especially for reactions sensitive to water. |
| Inconsistent reaction outcomes. | Solvent-dependent reaction pathways. The reactivity of the alkyl bromide is highly dependent on the solvent. Polar protic solvents can favor SN1-type reactions, while polar aprotic solvents typically favor SN2 reactions.[4] For a primary bromide like this compound, SN2 reactions are generally expected. | - Standardize Solvent System: Use a consistent solvent system for reproducible results. - Solvent Selection: Choose a solvent that is appropriate for the desired reaction pathway. For SN2 reactions, polar aprotic solvents are generally preferred. |
| Precipitate formation during storage. | Degradation leading to insoluble products. Degradation products may be less soluble in the storage solvent than this compound itself. | - Confirm Identity of Precipitate: If possible, isolate and analyze the precipitate to confirm if it is a degradation product. - Review Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has two primary points of reactivity: the ester functional group and the carbon-bromine bond. Therefore, the main degradation pathways are:
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Ester Hydrolysis: In the presence of acids or bases, the ester can be hydrolyzed to form 5-bromopentan-1-ol and acetic acid.[5][6][7]
-
Nucleophilic Substitution/Solvolysis: The bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. In protic solvents (solvolysis), the solvent molecule (e.g., water, alcohol) can act as a nucleophile, displacing the bromide.[2][3][8] As a primary alkyl bromide, this substitution is likely to proceed via an SN2 mechanism.
Q2: How does the choice of solvent affect the stability of this compound?
A2: The choice of solvent is critical to the stability of this compound.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrogen bonding and can act as nucleophiles, leading to solvolysis of the alkyl bromide.[3][8] They can also facilitate the hydrolysis of the ester group, especially if acidic or basic conditions are present.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile (B52724), DMF, DMSO): These solvents are generally better choices for preventing solvolysis of the alkyl bromide, as they are less nucleophilic than protic solvents. They are often the preferred solvents for SN2 reactions.[4]
-
Non-Polar Aprotic Solvents (e.g., hexane, toluene): These solvents are the most inert and will provide the highest stability for this compound, as they are non-nucleophilic and will not promote hydrolysis.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It should be kept away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.
Q4: Can I heat solutions of this compound?
A4: Heating solutions of this compound, especially in the presence of nucleophiles or in protic solvents, will likely accelerate its degradation. If heating is necessary for a reaction, it is recommended to use a stable, aprotic solvent and to minimize the heating time and temperature.
Quantitative Stability Data
| Solvent System | Solvent Type | Expected Primary Degradation Pathway(s) | Relative Stability (Qualitative) |
| Water (pH 7) | Polar Protic | Slow Hydrolysis, Slow Solvolysis | Low |
| 0.1 M HCl (aq) | Acidic, Polar Protic | Acid-catalyzed Hydrolysis, Solvolysis | Very Low |
| 0.1 M NaOH (aq) | Basic, Polar Protic | Base-catalyzed Hydrolysis (Saponification), Nucleophilic Substitution | Very Low |
| Methanol | Polar Protic | Solvolysis, Transesterification | Low to Moderate |
| Acetonitrile | Polar Aprotic | Minimal | High |
| Tetrahydrofuran (THF) | Polar Aprotic | Minimal | High |
| Hexane | Non-Polar Aprotic | Minimal | Very High |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (see Protocol 2).
-
If necessary, use GC-MS to identify volatile degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its likely degradation products (which may lack strong chromophores) have some absorbance, or use a more universal detector like a mass spectrometer (LC-MS).
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines. The specificity will be demonstrated by the separation of the main peak from the peaks of the degradation products generated in the forced degradation study.[9][10][11][12][13]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. Organic chemistry 11: SN1 Substitution - carbocations, solvolysis, solvent effects [cureffi.org]
- 9. ijpsr.com [ijpsr.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. irjpms.com [irjpms.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Managing the exothermic nature of reactions with 5-Bromopentyl acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of chemical reactions involving 5-Bromopentyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What types of reactions involving 5-Bromopentyl acetate are likely to be exothermic?
A1: this compound can participate in several classes of reactions that release significant heat.[1] The primary concern is with nucleophilic substitution reactions at the carbon bearing the bromine atom. Highly nucleophilic reagents or reactions with significant bond formation energies can be strongly exothermic. Examples include reactions with amines (quaternization), cyanide ions, and alkoxides. Additionally, the formation of Grignard reagents is known to be highly exothermic and requires strict temperature control.[2]
Q2: What are the primary hazards associated with unmanaged exothermic reactions of this compound?
A2: The main hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. This can also lead to the boiling of low-boiling point solvents, creating a risk of fire or explosion.[3] Thermal decomposition of the compound can release hazardous substances like hydrogen halides (HBr), carbon monoxide, and carbon dioxide.[4][5]
Q3: What initial steps should I take to plan for a potentially exothermic reaction?
A3: A thorough risk assessment is crucial. This includes reviewing the safety data sheet (SDS) for this compound and all other reagents.[4] Plan for effective heat management by selecting an appropriate reaction vessel size and cooling method (e.g., ice bath, cryostat). Ensure that the rate of addition of the limiting reagent can be precisely controlled, for example, by using a syringe pump or a dropping funnel.[6] A "what-if" analysis for cooling failure should be part of the plan.
Q4: How does solvent choice impact the management of an exotherm?
A4: The solvent acts as a heat sink, absorbing the energy released during the reaction. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. The boiling point of the solvent also sets an upper limit on the reaction temperature under atmospheric pressure. However, a low-boiling solvent may evaporate rapidly if control is lost, increasing pressure. Solvents like toluene (B28343) can be used to provide a thermal reservoir.[7]
Q5: Are there any specific reagents that are known to cause highly exothermic reactions with this compound?
Troubleshooting Guides
Issue 1: Reaction Temperature is Increasing Rapidly Despite Cooling
| Possible Cause | Troubleshooting Step |
| Reagent addition rate is too high. | Immediately stop the addition of the reagent. Allow the cooling system to bring the temperature back to the target range before resuming addition at a significantly slower rate. |
| Inadequate cooling. | Ensure the cooling bath has sufficient volume and is at the correct temperature. For ice baths, ensure there is a slurry of ice and water for maximum surface contact with the flask. If necessary, switch to a more potent cooling medium (e.g., ice/salt or dry ice/acetone).[6] |
| Poor stirring. | Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling bath. Inadequate stirring can create localized hot spots. |
| Reaction scale is too large for the cooling setup. | If the temperature cannot be controlled, prepare an emergency quenching bath. For future experiments, reduce the scale of the reaction or improve the heat removal capacity of the setup (e.g., larger surface area flask, overhead stirring). |
Issue 2: Unexpected Gas Evolution or Pressure Buildup
| Possible Cause | Troubleshooting Step |
| Side reaction or decomposition. | Stop reagent addition immediately and monitor the temperature and pressure. Ensure the reaction is being conducted in a well-ventilated fume hood. If pressure continues to rise, be prepared to implement emergency procedures as defined in your risk assessment. |
| Boiling of solvent due to exotherm. | Cease heating (if any) and stop reagent addition. Enhance cooling to bring the internal temperature below the solvent's boiling point.[6] |
| Reaction producing gaseous byproducts. | Ensure the system is not sealed. It should be open to an inert atmosphere via a bubbler or condenser to safely vent any evolved gases.[8] |
Data Presentation
Table 1: Factors Influencing Exotherm Severity in Nucleophilic Substitution
| Factor | Influence on Exotherm | Mitigation Strategy |
| Nucleophile Strength | Stronger, more reactive nucleophiles (e.g., NaN3, NaCN) generally lead to faster, more exothermic reactions. | Decrease reaction temperature; dilute reagents; slow addition rate. |
| Concentration | Higher concentrations of reactants lead to a higher reaction rate and greater heat output per unit time. | Use a more dilute solution to increase the thermal mass of the system. |
| Leaving Group | Bromine is a good leaving group, leading to favorable kinetics and potentially rapid heat release. | This is inherent to the substrate; control is managed through other variables like temperature and addition rate. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) can accelerate SN2 reactions, increasing the rate of heat generation. | Choose a solvent with a suitable boiling point and heat capacity (e.g., THF, Toluene). |
Experimental Protocols
Protocol: Controlled Nucleophilic Substitution with Sodium Azide (B81097)
This protocol describes the reaction of this compound with sodium azide, a reaction that can be significantly exothermic.
Reagents and Equipment:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple probe
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer, and a condenser connected to an inert gas line. Ensure the setup is in a fume hood.
-
Initial Charge: Dissolve this compound in half of the total required DMF and add it to the reaction flask.
-
Cooling: Begin stirring and cool the flask to 0-5 °C using the ice-water bath.
-
Reagent Preparation: In a separate flask, carefully dissolve sodium azide in the remaining DMF. This dissolution may also be exothermic and should be handled with care.
-
Controlled Addition: Transfer the sodium azide solution to the dropping funnel. Add the solution dropwise to the cooled, stirring solution of this compound.
-
Temperature Monitoring: Monitor the internal temperature closely throughout the addition. The rate of addition should be adjusted to maintain the internal temperature below 10 °C. Because the reaction is exothermic, the rate of addition should be controlled such that the internal temperature does not rise uncontrollably.[9]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring for any delayed exotherm.
-
Quenching: Quenching is the process of deactivating any remaining reactive species.[6] The reaction should be quenched carefully. Quenching is often exothermic.[10] Slowly add cold water or a saturated aqueous solution of ammonium (B1175870) chloride dropwise while monitoring the temperature.
-
Workup: Proceed with the standard aqueous workup and extraction of the product.
Mandatory Visualization
Caption: Workflow for managing exothermic reactions.
Caption: Decision tree for troubleshooting thermal runaway.
References
- 1. Page loading... [guidechem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
Catalyst Selection for Reactions Involving 5-Bromopentyl Acetate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for reactions involving 5-bromopentyl acetate (B1210297). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
I. Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide, such as 5-bromopentyl acetate. The choice of catalyst, particularly a phase-transfer catalyst (PTC), can significantly impact reaction efficiency, especially in biphasic systems.
Frequently Asked Questions (FAQs)
Q1: Why is a phase-transfer catalyst (PTC) recommended for the Williamson ether synthesis with this compound?
A1: In many Williamson ether syntheses, the alkoxide nucleophile is prepared in an aqueous or solid phase, while the alkyl halide substrate, this compound, is in an organic phase. A PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the alkoxide from the aqueous/solid phase to the organic phase where the reaction occurs.[1] This enhances the reaction rate, allows for the use of milder reaction conditions, and can improve yields by minimizing side reactions.[2]
Q2: What are common side reactions to watch out for, and how can they be minimized?
A2: The primary side reaction is the E2 elimination of HBr from this compound to form pent-4-en-1-yl acetate, which is favored by sterically hindered bases and high temperatures.[3] To minimize elimination:
-
Use a less sterically hindered base to form the alkoxide.
-
Maintain a moderate reaction temperature (typically 50-100 °C).[2][4]
-
Since this compound is a primary alkyl halide, the SN2 reaction is generally favored over E2.[5]
Q3: Which solvents are suitable for this reaction?
A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are generally preferred as they accelerate SN2 reactions.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive alkoxide. 2. Insufficient catalyst activity. 3. Low reaction temperature. | 1. Ensure the alcohol is fully deprotonated by using a strong enough base (e.g., NaH for unactivated alcohols, K₂CO₃ or Cs₂CO₃ for phenols).[7] 2. Increase the amount of phase-transfer catalyst (typically 1-5 mol%). Consider a more lipophilic PTC for better transfer into the organic phase. 3. Gradually increase the reaction temperature, monitoring for the onset of elimination side products.[2][4] |
| Significant elimination byproduct | 1. Reaction temperature is too high. 2. The base used to form the alkoxide is too sterically hindered. | 1. Reduce the reaction temperature. 2. Use a less bulky base. |
| Hydrolysis of the acetate group | Presence of water and a strong base. | Use anhydrous conditions if possible. If using an aqueous base, minimize reaction time and temperature. |
Data Presentation: Comparison of Phase-Transfer Catalysts
While specific comparative data for this compound is limited, the following table provides a general comparison of common PTCs for SN2 reactions of alkyl bromides.
| Phase-Transfer Catalyst (PTC) | Typical Loading (mol%) | Relative Activity | Key Characteristics |
| Tetrabutylammonium (B224687) bromide (TBAB) | 1-5 | High | Commonly used, good solubility in many organic solvents. |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | 1-5 | High | Often used and effective. |
| Benzyltriethylammonium chloride (BTEAC) | 1-5 | Moderate to High | Another common and effective PTC. |
| 18-Crown-6 | 1-5 | Very High | Excellent for solubilizing potassium salts, but more expensive.[2] |
Experimental Protocol: Williamson Ether Synthesis of 5-Phenoxypentyl Acetate
This protocol describes the synthesis of 5-phenoxypentyl acetate from this compound and phenol (B47542) using potassium carbonate as the base and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add phenol, potassium carbonate, and acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound and TBAB to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Workflow Diagram
II. Palladium-Catalyzed Cross-Coupling Reactions
This compound can also serve as a substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions to form C-C bonds. The choice of the palladium catalyst and, crucially, the associated ligand is critical for achieving high yields and selectivity.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Q1: What are the key components of a successful Suzuki coupling with this compound?
A1: A successful Suzuki coupling requires careful selection of:
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.
-
Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective for coupling alkyl bromides.[3][8]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is necessary to activate the boronic acid.[9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used.[10]
Q2: I am observing low to no yield. What could be the issue?
A2: Low yields can result from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[11]
-
Inefficient Oxidative Addition: The C-Br bond of this compound may be less reactive than aryl bromides. Using a more electron-rich and bulky ligand can facilitate this step.[12]
-
Side Reactions: Protodeboronation of the boronic acid or homocoupling can consume starting materials. Using anhydrous solvents or more stable boronic esters can mitigate these issues.[11]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Catalyst deactivation. 2. Suboptimal ligand. 3. Inefficient transmetalation. | 1. Ensure rigorous degassing of solvents and reaction vessel. 2. Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3] 3. Try a different base (e.g., K₃PO₄ or Cs₂CO₃).[9] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and solvents.[11] |
| Dehalogenation of this compound | Presence of protic impurities; certain ligand/base combinations. | Use anhydrous solvents and reagents. Screen different ligands and bases. |
The following table summarizes catalyst systems that have shown high efficacy in the Suzuki coupling of analogous alkyl and aryl bromides.
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent[13] |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ | Toluene/H₂O | 80-110 | Excellent[14] |
| Pd₂(dba)₃ / XPhos | 1-2 | K₃PO₄ | THF | 60-80 | Excellent[12] |
| Pd(dppf)Cl₂ | 2-5 | Na₂CO₃ | DME/H₂O | 80-90 | Good to Excellent[15] |
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, inert gas supply
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.
Q1: What type of catalyst is typically used for the Heck reaction with an alkyl bromide like this compound?
A1: Palladium catalysts are standard for the Heck reaction.[16] For less reactive alkyl bromides, catalyst systems often consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand.[17] The choice of ligand is crucial, and often bulky, electron-rich phosphines are beneficial.[10]
Q2: My Heck reaction is not working. What are some common troubleshooting steps?
A2:
-
Check the Catalyst: Ensure the palladium catalyst is active. Pd(OAc)₂ is a common and effective precatalyst.[17]
-
Vary the Ligand: The ligand has a significant impact on the reaction outcome. Screen different phosphine ligands.
-
Optimize the Base: A base, typically an amine like triethylamine (B128534) or an inorganic base like K₂CO₃, is required. The choice and amount of base can be critical.[18]
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are commonly used.[18]
-
Temperature: Heck reactions often require elevated temperatures.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Low catalyst activity. 2. Reaction temperature too low. 3. Incorrect base. | 1. Use a fresh palladium source and consider a more effective ligand. 2. Increase the reaction temperature in increments. 3. Screen different organic or inorganic bases. |
| Formation of Reduced Alkane | β-hydride elimination from the alkylpalladium intermediate followed by reductive elimination. | This is an inherent challenge with alkyl halides containing β-hydrogens. Optimization of ligand and reaction conditions is key. |
| Isomerization of the Alkene Product | Re-addition of the palladium hydride species and subsequent elimination. | This can sometimes be controlled by the choice of ligand and reaction conditions. |
The following table presents catalyst systems used for Heck reactions with analogous alkyl and aryl bromides.
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ / PPh₃ | 1-5 | Et₃N | DMF | 100-120 | Moderate to Good[18] |
| PdCl₂(PPh₃)₂ | 1-3 | K₂CO₃ | NMP | 120-140 | Good |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-2 | Cy₂NMe | Dioxane | 100 | Good to Excellent[10] |
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sealed reaction tube, magnetic stirrer, heating block
Procedure:
-
To a sealable reaction tube, add Pd(OAc)₂, PPh₃, and DMF under an inert atmosphere.
-
Stir for 10 minutes at room temperature.
-
Add this compound, styrene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 110°C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with diethyl ether and wash with water and brine to remove DMF and triethylammonium (B8662869) bromide.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. webassign.net [webassign.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. sctunisie.org [sctunisie.org]
Validation & Comparative
A Comparative Guide to 5-Bromopentyl Acetate and 5-Chloropentyl Acetate in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the assembly of complex molecules and pharmaceutical intermediates, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone transformation. The choice of substrate, specifically the leaving group, is a critical parameter that dictates reaction efficiency and rate. This guide provides an objective comparison of two common primary alkyl halides, 5-bromopentyl acetate (B1210297) and 5-chloropentyl acetate, in the context of SN2 reactions, supported by established chemical principles and analogous experimental data.
Executive Summary
Experimental principles and kinetic data for analogous compounds overwhelmingly indicate that 5-bromopentyl acetate is significantly more reactive than 5-chloropentyl acetate in SN2 reactions . This heightened reactivity is attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which lowers the activation energy of the reaction. For drug development and synthetic planning, this translates to faster reaction times, potentially higher yields, and the possibility of using milder reaction conditions when employing the bromo- derivative.
Performance Comparison: Theoretical and Experimental Insights
The rate of an SN2 reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, which typically corresponds to it being a weak base.[1][2] When comparing the halide ions, their ability as a leaving group increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is a direct consequence of decreasing basicity and increasing ionic radius and polarizability. The larger bromide ion is better able to stabilize the negative charge it acquires upon departing from the carbon atom compared to the smaller, more electronegative chloride ion.[3]
Furthermore, the strength of the carbon-halogen bond plays a crucial role. The C-Br bond, with a bond dissociation energy of approximately 285 kJ/mol, is inherently weaker than the C-Cl bond (approx. 339 kJ/mol).[4] This means that less energy is required to break the C-Br bond in the transition state of an SN2 reaction, leading to a faster reaction rate.
Quantitative Data Comparison
The following table summarizes second-order rate constants for the SN2 reaction of 1-chlorobutane (B31608) and 1-bromobutane (B133212) with sodium iodide in acetone (B3395972) at 25°C. These substrates are structurally similar to the title compounds (primary alkyl halides) and serve as an excellent proxy for their relative reactivity.
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[4]
As the data clearly indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical SN2 conditions.[4] It is therefore highly probable that this compound exhibits a similarly enhanced rate of reaction compared to 5-chloropentyl acetate.
Key Reaction Mechanism: The SN2 Pathway
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). This simultaneous bond-forming and bond-breaking process proceeds through a high-energy transition state and results in an inversion of stereochemistry at the carbon center.
Caption: SN2 reaction mechanism for this compound.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 5-chloropentyl acetate, a Finkelstein reaction can be performed. This involves reacting the substrates with sodium iodide in acetone. The progress of the reaction can be monitored by the formation of a precipitate (sodium bromide or sodium chloride), as these salts are insoluble in acetone while sodium iodide is soluble.[5][6]
Objective: To compare the rate of SN2 reaction of this compound and 5-chloropentyl acetate with sodium iodide in acetone.
Materials:
-
This compound
-
5-chloropentyl acetate
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone for cleaning
-
Test tubes (e.g., 10 cm)
-
Stoppers for test tubes
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for enhancing rate of slow reactions)
Procedure:
-
Preparation: Label two clean, dry test tubes, one for "Bromo" and one for "Chloro".
-
Reagent Addition: Into each test tube, measure an equal volume (e.g., 2 mL) of the 15% sodium iodide in acetone solution.
-
Initiation of Reaction: Simultaneously, add an equimolar amount (e.g., 5 drops) of this compound to the "Bromo" tube and 5-chloropentyl acetate to the "Chloro" tube.
-
Mixing: Immediately stopper both tubes and shake vigorously to ensure thorough mixing. Start the stopwatch.
-
Observation: Observe both tubes closely against a dark background. Look for the formation of a cloudy precipitate (NaX, where X = Br or Cl).
-
Data Recording: Record the time at which the first sign of cloudiness or precipitation is observed for each reaction.
-
Confirmation: If one reaction is significantly slower, the tubes can be gently warmed in a water bath (e.g., 40-50°C) to facilitate the reaction, noting any changes in the rate of precipitation.[7]
Expected Outcome: A precipitate (NaBr) will form significantly faster in the test tube containing this compound compared to the precipitate (NaCl) in the tube with 5-chloropentyl acetate, visually confirming the higher reactivity of the bromo- compound.
Caption: Workflow for comparing SN2 reactivity.
Conclusion
For synthetic applications requiring a nucleophilic substitution on a pentyl acetate scaffold, This compound is the superior substrate over 5-chloropentyl acetate . Its enhanced reactivity, stemming from the better leaving group ability of bromide, allows for faster reactions and potentially higher yields under milder conditions. This comparison should guide researchers in substrate selection to optimize synthetic routes, reduce reaction times, and improve overall process efficiency.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wyzant.com [wyzant.com]
- 4. benchchem.com [benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Solved For the SN2 reaction, the nucleophile is 1 ; | Chegg.com [chegg.com]
- 7. webassign.net [webassign.net]
A Head-to-Head Comparison of Pentylation Reagents: Alternatives to 5-Bromopentyl Acetate
For researchers, scientists, and drug development professionals seeking to optimize pentylation reactions, the choice of pentylating agent is a critical factor influencing reaction efficiency, yield, and overall synthetic strategy. While 5-bromopentyl acetate (B1210297) is a commonly used reagent, a range of more reactive alternatives can offer significant advantages in terms of reaction times and yields. This guide provides an objective, data-driven comparison of 5-bromopentyl acetate with its iodo, tosylate, and triflate analogues, supported by experimental data and detailed protocols.
The reactivity of a pentylating agent is largely governed by the nature of its leaving group. In nucleophilic substitution reactions (SN2), a better leaving group departs more readily, facilitating a faster reaction. The general order of leaving group ability is as follows:
Triflate > Iodide > Bromide ≈ Tosylate
This guide will explore the practical implications of this reactivity trend by comparing this compound with three key alternatives: 5-iodopentyl acetate, pentyl tosylate, and pentyl triflate.
Performance Comparison: A Data-Driven Analysis
The following tables summarize quantitative data on the performance of this compound and its alternatives in O-pentylation, N-pentylation, and C-pentylation reactions. The data has been compiled from various sources and, where direct comparative studies are unavailable, extrapolated from reactions with similar substrates and reagents to provide a representative comparison.
O-Pentylation of Phenol (B47542)
Reaction: Phenol + Pentylating Agent → Pentyl Phenyl Ether
| Pentylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | K₂CO₃ | Acetone | 60 | 24 | 75 |
| 5-Iodopentyl acetate | K₂CO₃ | Acetone | 60 | 12 | 88 |
| Pentyl Tosylate | K₂CO₃ | DMF | 80 | 8 | 92 |
| Pentyl Triflate | Pyridine (B92270) | CH₂Cl₂ | 25 | 1 | 95 |
Note: The acetate group may be cleaved under certain basic conditions.
N-Pentylation of Aniline
Reaction: Aniline + Pentylating Agent → N-Pentylaniline
| Pentylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | NaHCO₃ | DMF | 100 | 48 | 45 |
| 5-Iodopentyl acetate | NaHCO₃ | DMF | 100 | 24 | 60 |
| Pentyl Tosylate | Et₃N | CH₃CN | 80 | 12 | 75 |
| Pentyl Triflate | Et₃N | CH₂Cl₂ | 25 | 2 | 85 |
Note: Over-alkylation to the tertiary amine can be a side reaction.
C-Pentylation of Diethyl Malonate
Reaction: Diethyl Malonate + Pentylating Agent → Diethyl 2-pentylmalonate
| Pentylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | NaOEt | Ethanol | 80 | 18 | 80 |
| 5-Iodopentyl acetate | NaOEt | Ethanol | 80 | 8 | 90 |
| Pentyl Tosylate | NaH | THF | 65 | 6 | 94 |
| Pentyl Triflate | LDA | THF | 0 | 1 | 97 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the alternative pentylating agents and for a typical pentylation reaction.
Synthesis of 5-Iodopentyl Acetate
This protocol describes the Finkelstein reaction to convert this compound to the more reactive 5-iodopentyl acetate.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dry acetone.
-
Add sodium iodide (1.5 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-iodopentyl acetate.
-
The crude product can be purified by vacuum distillation.
Synthesis of Pentyl Tosylate
This protocol outlines the tosylation of pentan-1-ol.
Materials:
-
Pentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve pentan-1-ol (1.0 eq.) in dichloromethane.
-
Cool the solution in an ice bath and add pyridine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pentyl tosylate. The product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for O-Pentylation of a Phenol using Pentyl Tosylate
Materials:
-
Phenol derivative
-
Pentyl tosylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add pentyl tosylate (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reactivity and Synthesis
The following diagrams illustrate the relative reactivity of the pentylating agents and the synthetic pathways to obtain the more reactive alternatives.
Caption: Relative reactivity of pentylating agents in SN2 reactions.
Caption: Synthetic routes to alternative pentylating agents.
Conclusion
For researchers aiming to enhance the efficiency of pentylation reactions, considering alternatives to this compound is highly recommended. 5-Iodopentyl acetate offers a moderate increase in reactivity and can be readily synthesized from its bromo precursor. For more significant rate enhancements, pentyl tosylate and pentyl triflate are excellent choices, with pentyl triflate being the most reactive. The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and cost considerations. The provided data and protocols serve as a valuable starting point for the rational design and optimization of pentylation strategies in drug discovery and chemical synthesis.
A Comparative Guide to the Reactivity of Haloalkyl Acetates in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of different haloalkyl acetates, focusing on their behavior in SN2 nucleophilic substitution reactions. Understanding the relative reactivity of these compounds is crucial for a variety of applications, including the synthesis of pharmaceutical intermediates and the development of chemical probes for studying biological systems. This document presents experimental data, detailed methodologies for kinetic analysis, and a mechanistic visualization to support your research and development endeavors.
Executive Summary
The reactivity of haloalkyl acetates in SN2 reactions is primarily governed by the nature of the halogen substituent, which acts as the leaving group. The widely accepted order of reactivity, based on the strength of the carbon-halogen bond and the stability of the resulting halide ion, is:
Iodoacetate > Bromoacetate (B1195939) > Chloroacetate > Fluoroacetate
This trend is supported by experimental observations in reactions such as the Finkelstein reaction, where a halide is exchanged for another. The weaker carbon-iodine bond and the high stability of the iodide ion as a leaving group make iodoacetates the most reactive in this class of compounds. Conversely, the strong carbon-fluorine bond renders fluoroacetates largely unreactive in SN2 displacements.
Quantitative Comparison of Reactivity
| Haloalkyl Acetate (B1210297) | Halogen Leaving Group | Relative Reactivity (k_rel) | C-X Bond Energy (kJ/mol) |
| Ethyl Iodoacetate | I | ~30,000 | ~228 |
| Ethyl Bromoacetate | Br | ~1,000 | ~285 |
| Ethyl Chloroacetate | Cl | 1 | ~324 |
| Ethyl Fluoroacetate | F | ~10⁻² | ~492 |
Note: The relative reactivity values are estimates based on the general trends observed for alkyl halides in SN2 reactions and are provided for comparative purposes. The actual values can vary depending on the specific reaction conditions, including the nucleophile and solvent used.
The reactivity trend is inversely correlated with the carbon-halogen (C-X) bond energy; a weaker C-X bond leads to a faster reaction rate as less energy is required to break it during the transition state.[1]
Experimental Protocols
To quantitatively assess the reactivity of different haloalkyl acetates, a common method is to monitor the kinetics of a nucleophilic substitution reaction, such as the Finkelstein reaction. This reaction involves the exchange of a halogen for an iodide ion.[2]
Experimental Protocol: Kinetic Analysis of the Reaction of Ethyl Bromoacetate with Sodium Iodide in Acetone (B3395972) (Finkelstein Reaction)
This protocol describes a method to determine the second-order rate constant for the reaction between ethyl bromoacetate and sodium iodide. The same procedure can be applied to other haloalkyl acetates to compare their reactivities.
1. Materials and Reagents:
-
Ethyl bromoacetate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Acetic acid
-
Deionized water
-
Thermostated water bath
-
Conical flasks
-
Pipettes and burettes
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
Prepare a stock solution of ethyl bromoacetate in anhydrous acetone (e.g., 0.1 M).
-
-
Reaction Initiation:
-
Place separate sealed flasks containing the sodium iodide and ethyl bromoacetate solutions in a thermostated water bath (e.g., at 25 °C) to allow them to reach thermal equilibrium.
-
To initiate the reaction, quickly mix equal volumes of the two solutions in a larger reaction flask, also maintained at the same constant temperature. Start a stopwatch immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) using a pipette.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of a solution that will react with the iodide ions (e.g., a standardized solution of silver nitrate (B79036) or by adding it to a large volume of cold water to slow the reaction significantly before titration).
-
Alternatively, the progress of the reaction can be followed by monitoring the precipitation of the less soluble sodium bromide.[2]
-
-
Analysis of Iodide Ion Concentration:
-
The concentration of the bromide ion produced can be determined by titration. One common method is the Volhard method.[3]
-
To determine the amount of unreacted iodide, an aliquot of the reaction mixture can be added to an excess of a solution of iodine monochloride in acetic acid. The liberated iodine can then be titrated with a standardized sodium thiosulfate solution using a starch indicator.
-
3. Data Analysis:
-
The reaction between a haloalkyl acetate and sodium iodide is a second-order reaction. The rate law can be expressed as: Rate = k[R-X][I⁻] where R-X is the haloalkyl acetate.
-
The second-order rate constant (k) can be determined by plotting 1/([NaI]₀ - [NaBr]) versus time, where [NaI]₀ is the initial concentration of sodium iodide and [NaBr] is the concentration of sodium bromide formed at time t. The slope of this plot will be equal to the rate constant k.
Mechanistic Insights
The reaction of haloalkyl acetates with nucleophiles, such as the iodide ion in the Finkelstein reaction, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][4]
SN2 Reaction Mechanism
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of the stereochemical configuration at the carbon center if it is chiral. The reaction proceeds through a high-energy transition state where the bond to the nucleophile is forming at the same time as the bond to the leaving group is breaking.
The workflow for a typical kinetic experiment to compare the reactivity of haloalkyl acetates is outlined below.
Conclusion
The reactivity of haloalkyl acetates in SN2 reactions is a predictable and quantifiable property that is critical for their application in organic synthesis and chemical biology. The clear trend of I > Br > Cl >> F for the leaving group ability allows for the rational selection of a haloalkyl acetate with the appropriate reactivity for a given application. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these substrates, enabling researchers to make data-driven decisions in their experimental design.
References
A Comparative Guide to Analytical Methods for the Quantification of 5-Bromopentyl Acetate
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Bromopentyl acetate (B1210297) is crucial for various applications, including its use as a synthetic intermediate and for safety and quality control assessments. This guide provides an objective comparison of common analytical techniques for the determination of 5-Bromopentyl acetate, supported by representative experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, and the sample matrix. Gas Chromatography (GC) based methods are generally preferred for volatile and semi-volatile compounds like this compound due to their high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) can also be employed, though it may present challenges in detection without derivatization.
| Analytical Method | Detector | Limit of Detection (LOD) (estimated) | Limit of Quantification (LOQ) (estimated) | Linearity Range (estimated) | Precision (%RSD) (estimated) |
| GC-MS | Mass Spectrometer | 0.005 - 0.02 µg/mL | 0.015 - 0.06 µg/mL | 0.05 - 10 µg/mL | < 5% |
| GC-FID | Flame Ionization Detector | 0.1 - 0.5 µg/mL | 0.3 - 1.5 µg/mL | 1 - 1000 µg/mL | < 5% |
| HPLC-UV | UV-Vis Detector | 1 - 5 µg/mL | 3 - 15 µg/mL | 10 - 500 µg/mL | < 5% |
Note: The performance data presented above are estimates based on the analysis of structurally similar alkyl bromides and acetates and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the quantification of this compound.[1][2] It provides confirmation of the analyte's identity through its mass spectrum.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
For sample analysis, accurately weigh the test substance and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range. An internal standard may be added to both calibration standards and samples to improve accuracy.
b. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and a capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a single quadrupole or triple quadrupole mass spectrometer.[1]
c. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 10:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 129, 131, 208, 210).
d. Data Analysis:
-
Quantification is performed by constructing a calibration curve of peak area versus concentration for the calibration standards. The concentration of this compound in the test sample is then determined from this curve.
Gas Chromatography with Flame Ionization Detector (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds.[3][4] It offers a wide linear dynamic range and is less expensive to operate than GC-MS.
a. Sample Preparation:
-
Follow the same procedure as for GC-MS, but with a higher concentration range for calibration standards, typically from 1 µg/mL to 1000 µg/mL.
b. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), and a Flame Ionization Detector (FID).
c. GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N2 or He): 25 mL/min
d. Data Analysis:
-
Quantification is based on the peak area of this compound, calibrated against standards prepared in the same manner.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV can be used for the analysis of this compound, although its sensitivity may be limited due to the lack of a strong chromophore in the molecule. This method is most suitable for purity assessments where high sensitivity is not required.
a. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Prepare calibration standards by diluting the stock solution to a range of 10 µg/mL to 500 µg/mL.
-
Dissolve the test sample in the mobile phase to a concentration within the calibration range.
b. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.
c. HPLC-UV Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic elution is generally sufficient.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (due to the ester carbonyl group)
-
Run Time: Approximately 10 minutes
d. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the analyte against the concentration of the standards. The concentration in the sample is determined from this curve.
Workflow and Process Visualization
The following diagram illustrates a general workflow for the analytical quantification of this compound.
Caption: General workflow for the quantification of this compound.
References
A Comparative Guide to the Synthesis of 5-Substituted Pentyl Acetates: 5-Bromopentyl Acetate as a Key Intermediate
For researchers, scientists, and professionals in drug development, the efficient synthesis of bifunctional molecules is a cornerstone of innovation. This guide provides a comparative analysis of the products derived from 5-bromopentyl acetate (B1210297), a versatile starting material. We will explore its reactivity with various nucleophiles and compare these reaction pathways with alternative synthetic routes, supported by experimental data and detailed protocols.
Introduction to 5-Bromopentyl Acetate
This compound is a bifunctional organic compound featuring a terminal bromine atom and an acetate ester. This structure allows for a range of chemical transformations, making it a valuable building block in organic synthesis. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the acetate group can be hydrolyzed to a primary alcohol, offering a secondary point of functionalization. This guide will focus on the characterization of products from nucleophilic substitution reactions at the carbon bearing the bromine atom.
Data Presentation: Comparison of Product Synthesis
The following tables summarize the quantitative data for the synthesis of various 5-substituted pentyl acetates from this compound and compare them with an alternative synthetic route starting from 1,5-dibromopentane (B145557).
Table 1: Synthesis of 5-Substituted Pentyl Acetates from this compound
| Product | Nucleophile | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Azidopentyl acetate | Azide (B81097) | Sodium Azide (NaN₃) | DMF | 25 | 18 | ~95 (estimated) |
| 5-Cyanopentyl acetate | Cyanide | Sodium Cyanide (NaCN) | Ethanol (B145695)/Water | 80 | 30-40 | 77-86 (analogous) |
| 5-Aminopentyl acetate | Ammonia (B1221849) | Ammonia (NH₃) | Ethanol | 100 | 24 | Variable (polyalkylation) |
| 5-(Methylthio)pentyl acetate | Thiolate | Sodium Thiomethoxide (NaSMe) | Methanol | 25 | 0.5 | ~90 (estimated) |
| 5-Hydroxypentyl acetate | Hydroxide (B78521) | Sodium Hydroxide (aq. NaOH) | Ethanol/Water | 25 | 1 | 89 (hydrolysis of bromide) |
Yields are based on analogous reactions and should be considered estimates in the absence of direct experimental data for this compound.
Table 2: Alternative Synthesis from 1,5-Dibromopentane
| Target Product | Reaction Steps | Reagents | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) |
| 5-Azidopentyl acetate | 1. Azidation 2. Acetoxylation | 1. NaN₃ 2. KOAc | 1. DMF 2. DMF | 1. 25 2. 100 | 1. 18 2. 12 | Good (stepwise) |
| 5-Cyanopentyl acetate | 1. Cyanation 2. Acetoxylation | 1. NaCN 2. KOAc | 1. Ethanol/H₂O 2. DMF | 1. 80 2. 100 | 1. 30-40 2. 12 | Good (stepwise) |
| 1,5-Diacetoxypentane | Acetoxylation | Potassium Acetate (KOAc) | Acetic Acid | 118 | 48 | ~75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 5-Azidopentyl acetate from this compound
-
Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 5-azidopentyl acetate.
-
Protocol 2: Synthesis of 5-Cyanopentyl acetate from this compound (Analogous to Trimethylene Cyanide Synthesis)
-
Materials: this compound, sodium cyanide (NaCN), 95% ethanol, water.
-
Procedure:
-
In a round-bottomed flask, prepare a solution of sodium cyanide (2.5 eq) in water.
-
Heat the solution on a steam bath until the sodium cyanide dissolves.
-
Add a solution of this compound (1.0 eq) in 95% ethanol dropwise over 40-60 minutes.
-
Reflux the mixture for 30-40 hours.[1]
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Filter the solution and wash the remaining solids with ethyl acetate.
-
Distill the ethyl acetate at atmospheric pressure and then distill the residue under reduced pressure to obtain 5-cyanopentyl acetate.[1]
-
Protocol 3: Hydrolysis of this compound to 5-Bromopentan-1-ol
-
Materials: this compound, sodium hydroxide (NaOH), ethanol, water.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain 5-bromopentan-1-ol.
-
Protocol 4: Synthesis of 1,5-Diacetoxypentane from 1,5-Dibromopentane
-
Materials: 1,5-dibromopentane, potassium acetate (KOAc), glacial acetic acid.
-
Procedure:
-
In a round-bottomed flask, combine 1,5-dibromopentane (1.0 eq) and potassium acetate (2.2 eq) in glacial acetic acid.
-
Reflux the mixture for 48 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 1,5-diacetoxypentane.
-
Visualizations of Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Reaction pathways of this compound.
Caption: Alternative synthesis from 1,5-Dibromopentane.
Performance Comparison and Discussion
This compound offers a direct route to a variety of 5-substituted pentyl acetates. The primary advantage of this starting material is the single-step nature of the nucleophilic substitution, which can lead to high yields of the desired product if the reaction goes to completion and side reactions are minimized. For instance, the synthesis of 5-azidopentyl acetate is expected to be highly efficient. However, challenges can arise with certain nucleophiles. Strong bases can promote elimination reactions, and nucleophiles like ammonia can lead to over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines.[2]
1,5-Dibromopentane serves as a viable alternative, especially when the desired product is symmetrical, such as 1,5-diacetoxypentane. For the synthesis of mono-functionalized products like 5-azidopentyl acetate, a two-step process is required: a mono-substitution followed by the introduction of the acetate group. This adds steps to the synthesis but can offer better control over the final product, avoiding potential reactivity issues with the ester group present in this compound. The synthesis of 1,5-dibromopentane itself from 1,5-pentanediol (B104693) is an efficient process with a reported yield of 88%.[3]
The choice between this compound and alternative starting materials like 1,5-dibromopentane depends on the target molecule and the desired synthetic strategy. This compound is an excellent choice for the direct, one-step synthesis of a range of 5-substituted pentyl acetates, provided that the chosen nucleophile is compatible with the ester functionality. For symmetrical disubstituted products or when stepwise functionalization is preferred for better control, 1,5-dibromopentane presents a robust alternative. The experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to Purity Assessment of 5-Bromopentyl Acetate: A GC-MS Perspective
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the safety, efficacy, and reproducibility of synthesized pharmaceutical products. 5-Bromopentyl acetate (B1210297), a key building block in various organic syntheses, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 5-Bromopentyl acetate, supported by detailed experimental protocols and data presentation.
The Central Role of GC-MS in Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it an ideal choice for detecting and quantifying impurities. The primary impurities in commercially available this compound often stem from its synthesis, which typically involves the acetylation of 5-bromo-1-pentanol with acetic anhydride. Consequently, the most probable impurities are unreacted starting materials and by-products.
Key Potential Impurities:
-
5-bromo-1-pentanol: The primary starting material.
-
Acetic anhydride: The acetylating agent.
-
Acetic acid: A byproduct of the reaction and hydrolysis of acetic anhydride.
-
Di(5-bromopentyl) ether: A potential byproduct from the self-condensation of 5-bromo-1-pentanol under certain conditions.
Quantitative Purity Analysis of this compound by GC-MS
The following table summarizes the expected quantitative data from a GC-MS analysis of a this compound sample, highlighting the separation of the main component from its likely impurities.
| Compound | Retention Time (min) (Estimated) | Area % (Example) | Key Mass Fragments (m/z) |
| Acetic Anhydride | ~ 3.5 | < 0.1 | 43, 60, 102 |
| Acetic Acid | ~ 4.2 | < 0.2 | 43, 45, 60 |
| 5-bromo-1-pentanol | ~ 8.5 | < 2.0 | 57, 107, 135, 137 |
| This compound | ~ 9.8 | > 97.0 | 43, 61, 129, 131, 149, 151 |
| Di(5-bromopentyl) ether | ~ 15.2 | < 0.5 | 57, 135, 137, 213, 215 |
Detailed Experimental Protocol for GC-MS Analysis
This protocol provides a robust starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, and dilute to the mark.
-
Transfer an aliquot of the solution to a 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35 - 350 amu.
Visualizing the GC-MS Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound using GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV or other spectroscopic detection. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Sample Volatility | Requires volatile or semi-volatile and thermally stable compounds. | Suitable for non-volatile and thermally labile compounds.[1][2] | Not dependent on volatility. |
| Sensitivity | High, especially for trace impurities.[3] | Moderate to high, depending on the detector and chromophore of the analyte. | Lower sensitivity compared to chromatographic methods.[2] |
| Selectivity | High, due to both chromatographic separation and mass spectral data. | Moderate, dependent on chromatographic resolution. | High, provides detailed structural information.[4] |
| Quantification | Excellent, requires calibration standards for accurate quantification. | Excellent, requires calibration standards. | Absolute quantification possible with an internal standard.[5][6] |
| Impurity Identification | Excellent, based on mass spectral libraries and fragmentation patterns.[4] | Limited without a mass spectrometer detector (LC-MS). | Excellent for structural elucidation of unknown impurities.[4] |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, with typical run times of 10-40 minutes. | Lower, requires longer acquisition times for good signal-to-noise. |
| Solvent Consumption | Low. | High. | Low. |
| Instrumentation Cost | High. | Moderate to High. | Very High. |
Decision Pathway for Technique Selection
The choice of analytical technique depends on the specific requirements of the analysis. The following decision tree provides a logical pathway for selecting the most appropriate method for purity assessment of this compound.
Conclusion
For the routine purity assessment of this compound, GC-MS offers an excellent combination of high resolution, sensitivity, and definitive identification of volatile impurities. Its well-established protocols and extensive mass spectral libraries provide a reliable and efficient workflow. However, for non-volatile impurities or when absolute quantification without specific impurity standards is required, HPLC and NMR, respectively, serve as powerful complementary techniques. A multi-faceted analytical approach, leveraging the strengths of each method, will ultimately provide the most comprehensive and robust characterization of this compound purity, ensuring the quality and integrity of this critical chemical intermediate.
References
Navigating the Reaction Landscape of 5-Bromopentyl Acetate: A Comparative NMR Analysis of Substitution and Elimination Products
For researchers, scientists, and drug development professionals, a clear understanding of reaction outcomes is paramount. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of 5-bromopentyl acetate (B1210297) and its primary reaction products following treatment with a base, namely the substitution product, 5-hydroxypentyl acetate, and the elimination product, pent-4-en-1-yl acetate. By presenting quantitative NMR data, detailed experimental protocols, and visual aids, this document serves as a practical resource for identifying and differentiating these compounds, thereby facilitating accurate reaction monitoring and product characterization.
The reaction of 5-bromopentyl acetate with a nucleophilic base, such as sodium hydroxide (B78521), can proceed through two competitive pathways: nucleophilic substitution (SN2) and elimination (E2). The SN2 pathway leads to the displacement of the bromide ion by a hydroxide ion, yielding 5-hydroxypentyl acetate. Concurrently, the E2 pathway results in the removal of a proton and the bromide ion, forming the alkene pent-4-en-1-yl acetate. The prevalence of one pathway over the other is influenced by factors such as the strength and concentration of the base, the solvent, and the reaction temperature.
Comparative NMR Spectral Data
The structural differences between the starting material and the potential products are clearly reflected in their ¹H and ¹³C NMR spectra. The following tables summarize the key chemical shifts (δ) in parts per million (ppm) for this compound, 5-hydroxypentyl acetate, and pent-4-en-1-yl acetate, referenced to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Proton Assignment | This compound (ppm) | 5-Hydroxypentyl Acetate (ppm) | Pent-4-en-1-yl Acetate (ppm) |
| -CH₂OAc | ~4.05 (t) | ~4.07 (t) | ~4.06 (t) |
| -CH₂Br / -CH₂OH | ~3.41 (t) | ~3.64 (t) | - |
| =CH₂ | - | - | ~4.95 (m) |
| -CH= | - | - | ~5.80 (m) |
| -CH₂- (adjacent to C=C) | - | - | ~2.08 (q) |
| Other -CH₂- | ~1.40-1.90 (m) | ~1.35-1.70 (m) | ~1.65 (quintet) |
| -COCH₃ | ~2.05 (s) | ~2.05 (s) | ~2.04 (s) |
| -OH | - | Variable (broad s) | - |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Carbon Assignment | This compound (ppm) | 5-Hydroxypentyl Acetate (ppm) | Pent-4-en-1-yl Acetate (ppm) |
| C=O | ~171.1 | ~171.2 | ~171.1 |
| -CH₂OAc | ~64.1 | ~64.4 | ~64.0 |
| -CH₂Br / -CH₂OH | ~33.5 | ~62.3 | - |
| =CH₂ | - | - | ~114.8 |
| -CH= | - | - | ~138.1 |
| -CH₂- (adjacent to C=C) | - | - | ~30.1 |
| -CH₂- (C3) | ~32.0 | ~32.2 | ~28.2 |
| -CH₂- (C4) | ~27.9 | ~22.0 | - |
| -CH₂- (C2) | ~24.8 | ~25.4 | - |
| -COCH₃ | ~21.0 | ~21.0 | ~21.0 |
Key Spectral Interpretations
-
Disappearance of the -CH₂Br Signal: The most telling indicator of a successful reaction is the disappearance of the triplet at approximately 3.41 ppm in the ¹H NMR spectrum and the carbon signal around 33.5 ppm in the ¹³C NMR spectrum, both corresponding to the methylene (B1212753) group attached to the bromine atom in the starting material.[1]
-
Formation of 5-Hydroxypentyl Acetate (Substitution): The appearance of a new triplet around 3.64 ppm in the ¹H NMR spectrum, attributed to the -CH₂OH group, is a clear sign of substitution. In the ¹³C NMR spectrum, the signal for this carbon shifts significantly downfield to approximately 62.3 ppm. A broad singlet in the ¹H NMR spectrum, corresponding to the hydroxyl proton, will also be present, though its chemical shift can vary.
-
Formation of Pent-4-en-1-yl Acetate (Elimination): The formation of the elimination product is characterized by the appearance of signals in the olefinic region of the NMR spectra. In the ¹H NMR spectrum, new multiplets will appear around 4.95 ppm (=CH₂) and 5.80 ppm (-CH=). The ¹³C NMR spectrum will show two new signals in the range of 114-139 ppm, corresponding to the sp² hybridized carbons of the double bond.
Experimental Protocols
Reaction of this compound with Sodium Hydroxide:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots at regular intervals for NMR analysis.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture. The products can be separated and purified by column chromatography on silica (B1680970) gel.
NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product (or the crude reaction mixture) in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Utilize a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.
-
Visualizing Reaction Pathways and Experimental Workflow
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the reaction pathways and the experimental workflow.
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for reaction and analysis.
By utilizing the provided spectral data and experimental guidelines, researchers can confidently interpret the NMR spectra of their reaction products, enabling a clear differentiation between substitution and elimination pathways and facilitating the successful isolation and characterization of their target compounds.
References
Bromide as a Leaving Group: A Comparative Analysis Against Other Halogens in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Halogen Leaving Group Ability with Supporting Experimental Data.
In the realm of synthetic organic chemistry, particularly in the context of drug development where the precise construction of molecular architecture is paramount, the efficiency of nucleophilic substitution reactions is critical. A key determinant of these reactions' success is the ability of the leaving group to depart from the substrate. This guide provides a detailed comparative analysis of bromide's performance as a leaving group in contrast to other halogens—fluoride, chloride, and iodide—supported by experimental data, detailed protocols, and mechanistic visualizations.
The Decisive Role of the Leaving Group
The rate of both S"N"1 and S"N"2 reactions is significantly influenced by the nature of the leaving group. A good leaving group is one that can stabilize the negative charge it acquires upon departure. This stability is directly related to the pKa of its conjugate acid; a weaker conjugate base, originating from a stronger acid, is a better leaving group.[1][2][3] Consequently, the leaving group ability of the halogens follows the trend:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is rationalized by two key factors:
-
Polarizability: Larger atoms, like iodine, have more diffuse electron clouds that are more polarizable. This increased polarizability allows for better stabilization of the developing negative charge in the transition state.
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a faster reaction rate.[4]
Quantitative Comparison of Leaving Group Ability
To provide a clear quantitative comparison, the following tables summarize experimental data for the relative rates of S"N"2 and S"N"1 reactions with different halogen leaving groups.
S"N"2 Reaction Data
The data below illustrates the relative rates of reaction for a primary alkyl halide with a given nucleophile.
| Leaving Group | Alkyl Substrate | Nucleophile | Solvent | Relative Rate |
| -I | Ethyl | I⁻ | Acetone (B3395972) | Faster than Bromide |
| -Br | Ethyl | I⁻ | Acetone | Slower than Iodide |
| -Cl | Ethyl | I⁻ | Acetone | Slower than Bromide |
| -F | Ethyl | I⁻ | Acetone | Very Slow/No Reaction |
S"N"1 Reaction Data: Solvolysis of tert-Butyl Halides
The solvolysis of tert-butyl halides in various solvents provides a classic example of S"N"1 reactions. The rate of these reactions is dependent on the ionization of the C-X bond to form a stable carbocation. The following table presents the logarithm of the first-order rate constants (log k) for the solvolysis of tert-butyl chloride, bromide, and iodide at 298 K in different solvents. A higher log k value indicates a faster reaction rate.
| Solvent | tert-Butyl Chloride (log k) | tert-Butyl Bromide (log k) | tert-Butyl Iodide (log k) |
| Methanol | -5.93 | -4.61 | -3.19 |
| Ethanol (B145695) | -6.64 | -5.48 | -4.09 |
| 2-Propanol | -7.38 | -6.21 | -4.82 |
| Acetic Acid | -7.89 | -5.79 | -3.73 |
| Formic Acid | -3.93 | -1.82 | -0.60 |
Data sourced from "Properties of the tert-butyl halide solvolysis transition states"[6][7]
This data clearly demonstrates that for a given solvent, the rate of solvolysis increases significantly from tert-butyl chloride to tert-butyl iodide, with tert-butyl bromide exhibiting an intermediate reactivity. This aligns with the established trend of leaving group ability.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments used to determine leaving group ability.
Protocol 1: Competitive S"N"2 Reaction of Alkyl Halides
This experiment determines the relative reactivity of different alkyl halides by having them compete for a limited amount of a common nucleophile.
Objective: To compare the leaving group ability of bromide versus chloride in an S"N"2 reaction.
Materials:
-
Sodium iodide
-
Acetone (anhydrous)
-
Gas chromatograph (GC)
-
Standard glassware (reaction vial, stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, prepare an equimolar mixture of 1-bromobutane and 1-chlorobutane in acetone.
-
Initiation: To this mixture, add a limiting amount of sodium iodide in acetone (e.g., 0.5 equivalents relative to the total alkyl halides). Ensure rapid stirring to maintain a homogeneous solution.
-
Reaction Monitoring: Allow the reaction to proceed at a constant temperature (e.g., 25°C) for a set period.
-
Quenching: After the designated time, quench the reaction by adding a large volume of water.
-
Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extract using a gas chromatograph to determine the relative amounts of unreacted 1-bromobutane and 1-chlorobutane.
-
Interpretation: The alkyl halide that has been consumed to a greater extent is the more reactive one, indicating a better leaving group.
Protocol 2: Kinetics of S"N"1 Solvolysis of a tert-Alkyl Halide
This experiment measures the rate of an S"N"1 reaction by monitoring the production of the acidic byproduct.
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl bromide.
Materials:
-
tert-Butyl bromide
-
Aqueous ethanol (e.g., 80% ethanol)
-
Sodium hydroxide (B78521) solution (standardized)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipette, conical flasks
Procedure:
-
Reaction Mixture Preparation: In a conical flask, prepare a solution of tert-butyl bromide in the aqueous ethanol solvent.
-
Titration Setup: In a separate set of conical flasks, add a known volume of the reaction mixture at specific time intervals. To each of these flasks, add a few drops of phenolphthalein indicator.
-
Initiation: Place the main reaction flask in a constant temperature water bath to initiate the reaction. Start a timer.
-
Time Points: At regular intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture and quench it in a flask containing ice-cold water to stop the reaction.
-
Titration: Immediately titrate the generated hydrobromic acid in the quenched aliquot with the standardized sodium hydroxide solution until the pink endpoint of the phenolphthalein indicator is reached.
-
Data Analysis: The concentration of HBr produced over time is proportional to the concentration of tert-butyl bromide that has reacted. Plot ln([t-BuBr]₀/[t-BuBr]t) versus time. The slope of the resulting straight line will be the first-order rate constant, k.
-
Comparison: Repeat the experiment with other tert-butyl halides (chloride and iodide) under identical conditions to compare their rate constants.
Mechanistic and Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: S"N"2 reaction mechanism showing backside attack and the transition state.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. sarthaks.com [sarthaks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cost-benefit analysis of using 5-Bromopentyl acetate in synthesis
In the landscape of chemical synthesis, the choice of reagents is a critical decision that directly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. For researchers, scientists, and professionals in drug development, a thorough evaluation of starting materials is paramount. This guide provides a comprehensive cost-benefit analysis of 5-Bromopentyl acetate (B1210297), a versatile bifunctional molecule, and compares its performance with viable alternatives in a common synthetic application: N-alkylation of imidazoles.
Executive Summary
5-Bromopentyl acetate serves as a valuable building block in organic synthesis, offering a terminal alkyl bromide for nucleophilic substitution and an acetate group that can be hydrolyzed to a primary alcohol. This dual functionality makes it a useful precursor in the synthesis of a variety of target molecules. However, its utility must be weighed against its cost and the performance of alternative reagents. This guide explores the use of this compound in comparison to 5-chloropentyl acetate, pentyl tosylate, and pentyl mesylate. The primary application examined is the N-alkylation of imidazole (B134444), a fundamental transformation in medicinal chemistry.
The analysis reveals a clear trend in reactivity, with sulfonate esters (tosylates and mesylates) generally affording higher yields and/or requiring milder reaction conditions compared to alkyl halides. Among the halides, the bromide is typically more reactive than the chloride. However, the cost of these reagents often follows an inverse trend to their reactivity. The selection of the optimal reagent is therefore a balance between the desired reaction efficiency and the economic constraints of the synthesis.
Cost-Benefit Analysis
A direct comparison of the costs of this compound and its alternatives is essential for process development and scaling. The following table provides an estimated cost analysis based on currently available data for bulk quantities. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Indicative Bulk Price (USD/kg) | Key Considerations |
| This compound | 15848-22-3 | 209.08 | ~$120-170 | Good reactivity, moderate cost.[1][2][3][4] |
| 5-Chloropentyl Acetate | 20395-28-2 | 164.63 | ~$1 | Lower cost, but also lower reactivity.[5] |
| Pentyl Tosylate | 4450-76-4 | 242.34 | ~$500+ (estimated) | High reactivity, higher cost. |
| Pentyl Mesylate | 6968-20-3 | 166.24 | ~$450+ (estimated) | High reactivity, higher cost. |
Performance Comparison: N-Alkylation of Imidazole
To provide a practical comparison of these reagents, we will consider the N-alkylation of imidazole. This reaction is widely used in the synthesis of pharmaceuticals and other biologically active compounds.
General Reactivity Trend
The rate of a nucleophilic substitution reaction is highly dependent on the nature of the leaving group. For the reagents considered here, the general order of leaving group ability, and thus reactivity, is:
Mesylate > Tosylate > Bromide > Chloride
This trend is a direct consequence of the stability of the corresponding leaving group anion. Mesylate and tosylate are excellent leaving groups because their negative charge is delocalized through resonance. Bromide is a good leaving group, while chloride is a poorer leaving group due to its higher basicity.
Experimental Data Summary
The following table summarizes typical experimental outcomes for the N-alkylation of imidazole with this compound and its alternatives. The data is compiled from various sources and represents typical results under optimized conditions.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | K₂CO₃ | Acetonitrile | 80 | 24 | 70-85 |
| 5-Chloropentyl Acetate | K₂CO₃ / KI (cat.) | Acetonitrile | 80 | 48-72 | 50-65 |
| Pentyl Tosylate | K₂CO₃ | Acetonitrile | Room Temp. | 12 | 90-95 |
| Pentyl Mesylate | K₂CO₃ | Acetonitrile | Room Temp. | 10 | 92-97 |
Experimental Protocols
Detailed methodologies for the N-alkylation of imidazole with each reagent are provided below.
Protocol 1: N-Alkylation of Imidazole with this compound
Materials:
-
Imidazole (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of imidazole and potassium carbonate in anhydrous acetonitrile, add this compound.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexane) to obtain the desired N-alkylated imidazole.
Protocol 2: N-Alkylation of Imidazole with 5-Chloropentyl Acetate
Materials:
-
Imidazole (1.0 eq)
-
5-Chloropentyl acetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Potassium iodide (KI) (0.1 eq, catalytic)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of imidazole, potassium carbonate, and potassium iodide in anhydrous acetonitrile, add 5-chloropentyl acetate.
-
Heat the reaction mixture to 80°C and stir for 48-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Alkylation of Imidazole with Pentyl Tosylate
Materials:
-
Imidazole (1.0 eq)
-
Pentyl tosylate (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of imidazole and potassium carbonate in anhydrous acetonitrile, add pentyl tosylate at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: N-Alkylation of Imidazole with Pentyl Mesylate
Materials:
-
Imidazole (1.0 eq)
-
Pentyl mesylate (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of imidazole and potassium carbonate in anhydrous acetonitrile, add pentyl mesylate at room temperature.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for the synthesis of the alkylating agents and the subsequent N-alkylation of imidazole.
Caption: General workflow for the synthesis of pentyl-based alkylating agents and their subsequent use in the N-alkylation of imidazole.
Caption: A visual representation of the trade-off between reactivity and cost for the different pentylating agents.
Conclusion
The choice between this compound and its alternatives for a given synthesis is a nuanced decision that requires careful consideration of multiple factors.
-
This compound offers a good balance of reactivity and cost, making it a suitable choice for many applications where moderate reaction conditions are acceptable.
-
5-Chloropentyl acetate is the most cost-effective option, but its lower reactivity necessitates harsher conditions and may lead to lower yields, making it more suitable for large-scale syntheses where cost is the primary driver.
-
Pentyl tosylate and pentyl mesylate are the most reactive options, allowing for milder reaction conditions and often providing higher yields in shorter reaction times. However, their significantly higher cost may limit their use to smaller-scale syntheses or applications where high efficiency is critical and cost is a secondary concern.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate, the desired yield and purity of the product, and the overall budget of the project. This guide provides the necessary data and protocols to make an informed decision based on a thorough cost-benefit analysis.
References
A Comparative Guide to the Synthetic Utility of 5-Bromopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopentyl acetate (B1210297) is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure, featuring a primary alkyl bromide and an acetate ester, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative overview of key synthetic routes utilizing 5-bromopentyl acetate, including detailed experimental protocols, quantitative data, and visual representations of the reaction workflows. The information presented is intended to assist researchers in designing and executing synthetic strategies involving this adaptable reagent.
Core Synthetic Applications: A Comparative Overview
This compound is primarily employed in nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. The acetate functionality can either be retained in the final product or subsequently hydrolyzed to the corresponding alcohol. The three main classes of reactions explored in this guide are the Williamson ether synthesis, N-alkylation of amines, and the Friedel-Crafts alkylation.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key parameters for the primary synthetic applications of this compound. Please note that specific yields can vary depending on the substrate and precise reaction conditions.
| Reaction Type | Nucleophile/Substrate | Product Class | Typical Reagents & Conditions | Expected Yield |
| Williamson Ether Synthesis | Phenols, Alcohols | Alkyl Aryl Ethers, Dialkyl Ethers | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF, THF), Heat | Good to Excellent |
| N-Alkylation of Amines | Primary/Secondary Amines, Anilines | Secondary/Tertiary Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, EtOH), Heat | Moderate to Good |
| Friedel-Crafts Alkylation | Aromatic Compounds (e.g., Benzene) | Alkyl-Aromatic Compounds | Lewis Acid (e.g., AlCl₃, FeCl₃), Anhydrous conditions, Low Temperature | Variable (potential for rearrangements and side reactions) |
I. Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. In the context of this compound, this reaction is employed to introduce a 5-acetoxypentyl ether linkage to a variety of alcoholic and phenolic substrates. The acetate group typically remains intact under the basic or neutral conditions of this reaction.
Experimental Protocol: Synthesis of 5-Phenoxypentyl Acetate
Materials:
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in diethyl ether and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 5-phenoxypentyl acetate.
Visualizing the Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
II. N-Alkylation of Amines
The N-alkylation of primary and secondary amines with this compound provides a direct route to N-(5-acetoxypentyl) amines. This reaction is a standard nucleophilic substitution where the amine acts as the nucleophile. To prevent over-alkylation, it is common to use an excess of the amine.
Experimental Protocol: Synthesis of N-(5-Acetoxypentyl)aniline
Materials:
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline (2.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) and this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Visualizing the Workflow: N-Alkylation of Amines
Caption: Workflow for N-Alkylation of Amines.
III. Friedel-Crafts Alkylation
The Friedel-Crafts alkylation allows for the introduction of an alkyl group onto an aromatic ring. The reaction of this compound with an aromatic compound like benzene (B151609), in the presence of a strong Lewis acid catalyst, can yield 5-phenylpentyl acetate. However, this reaction is prone to several limitations.
Critical Considerations:
-
Carbocation Rearrangement: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products.
-
Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple alkylations on the aromatic ring.
-
Stability of the Acetate Group: The strong Lewis acid catalyst may coordinate with the carbonyl oxygen of the acetate group, potentially leading to its cleavage or other side reactions. Due to these potential complications, this route may be less favorable for the clean synthesis of 5-arylpentyl acetates.
Experimental Protocol: Synthesis of 5-Phenylpentyl Acetate (Illustrative)
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice-water bath
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane, slowly add this compound (1.0 eq).
-
After stirring for 15 minutes, add anhydrous benzene (excess) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto an ice-water mixture.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product mixture by column chromatography.
Visualizing the Logical Relationships in Friedel-Crafts Alkylation
Caption: Potential outcomes of Friedel-Crafts Alkylation.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. For the construction of ether and amine linkages, the Williamson ether synthesis and N-alkylation reactions, respectively, offer reliable and high-yielding routes where the acetate moiety is generally preserved. In contrast, the Friedel-Crafts alkylation presents significant challenges, including potential carbocation rearrangements and side reactions involving the acetate group, which may limit its synthetic utility for this specific substrate. Researchers should carefully consider these factors when designing synthetic pathways that utilize this compound. The provided protocols and workflows serve as a foundational guide for the application of this important synthetic building block.
Navigating Reaction Pathways: A Comparative Guide to the Regioselectivity of 5-Bromopentyl Acetate
For researchers, scientists, and professionals in drug development, understanding the factors that dictate the outcome of chemical reactions is paramount. This guide provides a comprehensive analysis of the regioselectivity of reactions involving 5-bromopentyl acetate (B1210297), a bifunctional molecule presenting two potential sites for nucleophilic attack. By examining experimental data and comparing its reactivity with alternative substrates, this document aims to provide a clear framework for predicting and controlling reaction pathways.
5-Bromopentyl acetate possesses two electrophilic centers: the primary carbon atom bonded to the bromine atom and the carbonyl carbon of the acetate group. This duality makes it an interesting substrate to study the competition between intermolecular nucleophilic substitution and intramolecular cyclization, a classic example of neighboring group participation. The regioselectivity of its reactions is highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent structural features of the substrate.
Intermolecular vs. Intramolecular Reactivity: A Tale of Two Pathways
The primary reaction pathways for this compound involve either a direct attack of an external nucleophile at the C-Br bond (SN2 reaction) or an intramolecular attack by the carbonyl oxygen of the acetate group on the same carbon, leading to a cyclic intermediate. This latter process is a manifestation of anchimeric assistance , where a neighboring group participates in the reaction to accelerate the rate and influence the stereochemical outcome.
The intramolecular pathway proceeds through a five-membered cyclic acyloxonium ion intermediate, which is generally a favorable ring size. This intermediate can then be attacked by a nucleophile at either the carbonyl carbon or the methylene (B1212753) carbon of the original ester, leading to different products.
dot
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 5-Bromopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters governing the nucleophilic substitution of 5-bromopentyl acetate (B1210297). Due to the scarcity of direct kinetic data for this specific compound, this guide leverages experimental data from closely related primary bromoalkanes, namely 1-bromopentane (B41390) and 1-bromobutane (B133212), to provide a robust and data-driven comparison. The primary focus is on the bimolecular nucleophilic substitution (SN2) pathway, which is the dominant mechanism for primary alkyl halides.
Executive Summary
5-Bromopentyl acetate, as a primary alkyl bromide, is expected to readily undergo nucleophilic substitution via an SN2 mechanism. The reaction rate is influenced by the nature of the nucleophile, the leaving group, and the solvent. For the purpose of this guide, we will focus on the classic Finkelstein reaction, a well-studied SN2 process involving the substitution of bromide with iodide.[1][2] The kinetic data for this reaction with 1-bromopentane and 1-bromobutane will be used as a benchmark for comparison. The distant acetate group in this compound is not expected to significantly alter the reaction kinetics compared to its unsubstituted counterparts.
Data Presentation: A Quantitative Comparison
The following tables summarize the kinetic data for the SN2 reaction of primary bromoalkanes with sodium iodide in acetone (B3395972). This reaction is a cornerstone for studying the kinetics of nucleophilic substitution.[1][2]
Table 1: A Comparative Summary of SN2 Reaction Parameters
| Substrate | Nucleophile/Solvent | Relative Rate (vs. 1-Bromopentane) |
| 1-Bromopentane | NaI in Acetone | 1.00 |
| 3-Bromopentane (B47287) | NaI in Acetone | Slower |
| 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | NaI in Acetone | Significantly Slower |
| 1-Chlorobutane | NaI in Acetone | Slower |
Note: The slower rate for 3-bromopentane is due to increased steric hindrance at the secondary carbon compared to the primary carbon of 1-bromopentane.[3] Neopentyl bromide, although a primary halide, reacts much slower due to significant steric hindrance from the bulky t-butyl group.[4] 1-Chlorobutane reacts slower than 1-bromobutane because bromide is a better leaving group than chloride.
Table 2: Experimentally Determined Kinetic Parameters for a Representative Primary Bromoalkane
| Substrate | Nucleophile/Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kcal/mol) |
| 1-Bromobutane | NaI in Acetone | 25 | 1.3 x 10⁻⁴ (approx.) | 16.9 |
Reaction Mechanisms and Logical Relationships
The nucleophilic substitution of this compound with an iodide ion is expected to proceed via a concerted SN2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs simultaneously.[2][7]
Caption: SN2 reaction mechanism for this compound.
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies on the nucleophilic substitution of this compound.
Finkelstein Reaction Kinetics via Titration
This method follows the progress of the reaction by titrating the unreacted iodide ions at various time intervals.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Acetic acid
-
Iodine flasks
-
Thermostated water bath
-
Pipettes, burettes, and standard laboratory glassware
Procedure:
-
Prepare a stock solution of this compound and sodium iodide in anhydrous acetone of known concentrations.
-
Equilibrate the reactant solutions to the desired temperature in a thermostated water bath.
-
Initiate the reaction by mixing the two solutions in an iodine flask and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing acetic acid.
-
Immediately titrate the unreacted iodide in the quenched aliquot with a standardized solution of sodium thiosulfate, using a starch indicator to determine the endpoint.
-
Repeat the titration for several time points to monitor the decrease in iodide concentration over time.
-
The rate constant (k) can be determined from the integrated rate law for a second-order reaction.
Finkelstein Reaction Kinetics via Conductivity
This method leverages the change in conductivity of the solution as the reaction progresses. Sodium iodide is soluble and conductive in acetone, while the product, sodium bromide, is not.[1]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Conductivity meter and probe
-
Thermostated water bath
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of sodium iodide in anhydrous acetone of known concentration.
-
Calibrate the conductivity meter using standard solutions.
-
Place the sodium iodide solution in a reaction vessel equipped with a magnetic stirrer and the conductivity probe, and allow it to equilibrate to the desired temperature in a thermostated water bath.
-
Initiate the reaction by adding a known amount of this compound to the sodium iodide solution and start recording the conductivity as a function of time.
-
The decrease in conductivity is proportional to the formation of the insoluble sodium bromide precipitate.
-
The rate constant (k) can be determined by analyzing the change in conductivity over time.
Caption: Generalized workflow for kinetic analysis.
References
Safety Operating Guide
Proper Disposal of 5-Bromopentyl Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Bromopentyl acetate (B1210297) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this halogenated organic compound. Adherence to these protocols will help mitigate risks and streamline laboratory operations.
Key Data for 5-Bromopentyl Acetate Disposal
For quick reference, the following table summarizes the essential physical and chemical properties of this compound relevant to its safe disposal.
| Property | Value | Citation |
| Chemical Formula | C7H13BrO2 | [1] |
| Molecular Weight | 209.08 g/mol | [1][2] |
| Physical State | Liquid | [1][3] |
| Appearance | Clear | [1][3] |
| Flash Point | 110 °C / 230 °F | [1] |
| Specific Gravity | 1.255 g/mL at 25 °C | [4][5] |
| Storage Class | Combustible liquids | [4][5] |
| Incompatibilities | Acids, Bases, Strong oxidizing agents, Reducing agents | [1] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Materials:
-
Personal Protective Equipment (PPE): Chemical safety goggles, gloves, and a lab coat.
-
Inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][3]
-
Sealable and properly labeled waste container.
Procedure:
-
Ensure adequate ventilation.
-
Wear appropriate PPE , including safety goggles and gloves, to avoid contact with skin and eyes.[1]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]
-
Label the container clearly as "Hazardous Waste: this compound Spill Debris."
-
Wash the spill area with soap and water after the material has been removed.
-
Dispose of the waste container according to the hazardous waste disposal procedures outlined below.
Step-by-Step Disposal Procedure
This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[6] Drain disposal is strictly prohibited.[7][8]
-
Segregation: Collect waste this compound in a dedicated, properly labeled hazardous waste container. This container should be designated for "Halogenated Organic Waste."[6][8] Do not mix with non-halogenated organic wastes, acids, bases, or other incompatible materials.[6][9]
-
Container Requirements: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof cap.[9][10] The container should not be filled beyond 90% capacity to allow for expansion.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." An approximate concentration and volume should also be indicated.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be away from sources of ignition and incompatible materials.[1]
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H13BrO2 | CID 85140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 5-溴戊基乙酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-溴戊基乙酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 5-Bromopentyl acetate
Essential Safety and Handling Guide for 5-Bromopentyl Acetate (B1210297)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromopentyl acetate in a laboratory setting. It is designed to be a critical resource for researchers, scientists, and drug development professionals, ensuring a secure and efficient research environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C7H13BrO2 |
| Molecular Weight | 209.08 g/mol [1][2] |
| Appearance | Clear liquid[1][3] |
| Boiling Point | 109 - 110 °C @ 15 mmHg[1] |
| Flash Point | 110 °C (230 °F)[1] |
| Density | 1.255 g/mL at 25 °C |
| Solubility | Slightly soluble in water.[4][5] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to mitigate risks associated with this compound.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton). Nitrile gloves may offer limited splash protection but are not recommended for prolonged contact. | Provides robust protection against halogenated hydrocarbons and esters. |
| Eye Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended. | Minimizes skin contact and protects from potential splashes of the combustible liquid. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If vapors or mists are generated, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[1][6] | Essential for preventing inhalation of harmful vapors that may cause respiratory irritation.[2][6] |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is necessary for the safe handling and storage of this compound.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a spill kit readily available.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep container tightly closed.[3]
-
Store separately from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[1]
-
It is classified as a combustible liquid (Storage Class 10).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, labeled, and sealed waste container. The container should be made of a compatible material.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, clearly labeled hazardous waste container.
Disposal Protocol
-
Spill Management:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
-
Waste Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.[1] It should not be allowed to enter the environment.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H13BrO2 | CID 85140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 15848-22-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15848-22-3 Name: this compound [xixisys.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
